LCL161
Description
This compound has been used in trials studying the treatment of Leukemia, Neoplasms, Solid Tumors, Breast Cancer, and Ovarian Cancer, among others.
Smac Mimetic this compound is an orally bioavailable second mitochondrial-derived activator of caspases (SMAC) mimetic and inhibitor of IAP (Inhibitor of Apoptosis Protein) family of proteins, with potential antineoplastic activity. SMAC mimetic this compound binds to IAPs, such as X chromosome-linked IAP (XIAP) and cellular IAPs 1 and 2. Since IAPs shield cancer cells from the apoptosis process, this agent may restore and promote the induction of apoptosis through apoptotic signaling pathways in cancer cells. IAPs are overexpressed by many cancer cell types and suppress apoptosis by binding and inhibiting active caspases-3, -7 and -9, which play essential roles in apoptosis (programmed cell death), necrosis and inflammation.
LCL-161 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33)/t16-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPFGVNKHCLJJO-SSKFGXFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025866 | |
| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005342-46-0 | |
| Record name | LCL-161 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005342460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LCL-161 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-2-oxoethyl]-2-methylaminopropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LCL-161 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TNS415Y3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LCL161 Mechanism of Action in Apoptosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of the molecular mechanisms through which LCL161, a second mitochondrial-derived activator of caspases (SMAC) mimetic, induces apoptosis in cancer cells. It details the core signaling pathways, summarizes key quantitative data, and outlines typical experimental protocols for studying its activity.
Introduction: Targeting the Apoptotic Brakes
In many cancer cells, the intrinsic and extrinsic apoptosis pathways are suppressed by the overexpression of Inhibitor of Apoptosis (IAP) proteins.[1] These proteins act as endogenous brakes on programmed cell death by directly binding to and inhibiting caspases or by modulating pro-survival signaling pathways.[1] this compound is an orally bioavailable, monovalent small molecule designed to mimic the function of the endogenous IAP antagonist, SMAC/DIABLO.[2][3] By binding to IAP proteins with high affinity, this compound effectively releases these brakes, restoring the cell's capacity to undergo apoptosis.[1][2] Its primary targets are cellular IAP1 (cIAP1), cIAP2, and the X-linked IAP (XIAP).[2][4]
Core Mechanism of Action
This compound's pro-apoptotic activity is multifaceted, primarily revolving around the derepression of caspase signaling through two distinct but interconnected actions: inducing the degradation of cIAP1/cIAP2 and neutralizing the inhibitory function of XIAP.
Inducing cIAP1/2 Degradation and Activating NF-κB
The principal mechanism of this compound involves its high-affinity binding to the BIR3 (Baculovirus IAP Repeat) domain of cIAP1 and cIAP2.[3] This interaction triggers a conformational change that activates the E3 ubiquitin ligase activity inherent to the cIAPs' RING domain, leading to their rapid auto-ubiquitination and subsequent degradation by the proteasome.[2][5]
The degradation of cIAP1/2 has a critical consequence: the stabilization of NF-κB-inducing kinase (NIK). In normal cells, cIAPs continuously ubiquitinate NIK, marking it for degradation. The removal of cIAPs by this compound allows NIK to accumulate, which in turn activates the non-canonical NF-κB pathway.[3] A key outcome of this pathway's activation is the transcriptional upregulation and autocrine or paracrine secretion of Tumor Necrosis Factor-alpha (TNFα).[3][6]
TNFα-Dependent Formation of a Death-Inducing Complex
The secreted TNFα binds to its cell surface receptor, TNFR1. In the presence of this compound (which has already removed the cIAPs), the signaling complex that forms at the receptor shifts from a pro-survival to a pro-death configuration.[5][6] Instead of activating the canonical NF-κB survival pathway, the complex recruits FADD (Fas-Associated Death Domain) and RIP1 (Receptor-Interacting Protein 1) to form a death-inducing signaling complex (DISC), sometimes referred to as the ripoptosome.[6][7]
Neutralizing XIAP and Activating Caspases
While this compound binding leads to the degradation of cIAP1/2, its interaction with XIAP is primarily inhibitory.[2] XIAP is the most potent endogenous caspase inhibitor, directly binding and neutralizing the activity of executioner caspases-3 and -7, as well as the initiator caspase-9.[1] this compound binds to the BIR domains of XIAP, preventing it from engaging with and inhibiting these caspases.[1][2]
The formation of the TNFα-driven death complex leads to the proximity-induced dimerization and auto-activation of Caspase-8.[6][8] Activated Caspase-8 then directly cleaves and activates the executioner Caspase-3 and Caspase-7.[2][7] The neutralization of XIAP by this compound ensures that this newly activated Caspase-3/7 is not inhibited, allowing it to proceed with cleaving essential cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately executing the apoptotic program.[2]
Signaling Pathway Visualization
The following diagram illustrates the core mechanism of action of this compound.
Caption: this compound inhibits IAPs, leading to TNFα production and caspase-dependent apoptosis.
Quantitative Data Summary
The potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative metrics reported in the literature.
Table 1: Biochemical Potency of this compound Against IAP Proteins
| Target Protein | Assay Type | Metric | Value (nM) | Reference |
| cIAP1 | Cellular Inhibition | IC50 | 0.4 | [9] |
| XIAP | Cellular Inhibition | IC50 | 35 | [9] |
| cIAP1-BIR3 | Binding Affinity | Ki | 17 | [10] |
| cIAP2-BIR3 | Binding Affinity | Ki | 43 | [10] |
| XIAP-BIR3 | Binding Affinity | Ki | 28 | [10] |
Table 2: Cellular Activity of this compound
| Cell Line Type | Assay | Metric | Value (µM) | Reference |
| HNSCC Cells | Cell Growth | IC50 | 32 - 95 | [2] |
| Hep3B (Hepatocellular Carcinoma) | Cell Viability | IC50 | 10.23 | [9] |
| PLC5 (Hepatocellular Carcinoma) | Cell Viability | IC50 | 19.19 | [9] |
| Ba/F3-FLT3-ITD | Cell Growth | IC50 | ~0.5 | [4] |
| MOLM13-luc+ | Cell Growth | IC50 | ~4 | [4] |
Key Experimental Protocols
Investigating the mechanism of this compound involves a standard set of molecular and cell biology techniques to probe protein levels, protein-protein interactions, and cellular phenotypes.
Western Blotting for IAP Degradation and Caspase Cleavage
This technique is essential for confirming the on-target effect of this compound (cIAP1/2 degradation) and its downstream consequence (caspase and PARP cleavage).
Protocol Outline:
-
Cell Treatment: Plate cancer cells (e.g., MDA-MB-231, Cal27) at a suitable density. Treat with a dose range of this compound (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for a specified time course (e.g., 2, 6, 24 hours).[2]
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-cIAP1, anti-cleaved Caspase-8, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control (e.g., anti-Actin or anti-Tubulin).[11]
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film. A decrease in the full-length cIAP1 band and the appearance of cleaved caspase/PARP bands indicate this compound activity.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound, a positive control (e.g., staurosporine), and a vehicle control for a relevant time period (e.g., 24-48 hours).[12]
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Data Acquisition: Analyze the stained cells on a flow cytometer immediately.
-
Data Analysis: Differentiate cell populations:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Necrotic: Annexin V-negative, PI-positive. An increase in the Annexin V-positive populations in this compound-treated samples confirms apoptosis induction.[2]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating this compound's pro-apoptotic activity in vitro.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archive.connect.h1.co [archive.connect.h1.co]
- 8. Combination of IAP Antagonists and TNF-α-Armed Oncolytic Viruses Induce Tumor Vascular Shutdown and Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
LCL161: A Potent Antagonist of Inhibitor of Apoptosis Proteins (IAPs)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LCL161 is an orally bioavailable, small-molecule mimetic of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (Smac).[1] As a Smac mimetic, this compound functions as an antagonist of the Inhibitor of Apoptosis (IAP) protein family, which are frequently overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by targeting cellular Inhibitor of Apoptosis Proteins 1 and 2 (cIAP1 and cIAP2) and the X-linked Inhibitor of Apoptosis Protein (XIAP).[3][4]
Degradation of cIAP1 and cIAP2: this compound binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of cIAP1 and cIAP2.[3] This binding event triggers the E3 ubiquitin ligase activity of the cIAPs, leading to their auto-ubiquitination and subsequent proteasomal degradation.[3] The degradation of cIAP1 and cIAP2 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: In the absence of cIAPs, NF-κB-inducing kinase (NIK) stabilizes and activates IκB kinase α (IKKα), leading to the processing of p100 to p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes, including TNFα.[5][6]
-
Sensitization to TNFα-mediated Apoptosis: The degradation of cIAPs prevents the formation of the pro-survival TNFR1 signaling complex (Complex I), which normally activates the canonical NF-κB pathway.[7] This shifts the cellular response towards the formation of a death-inducing signaling complex (DISC or Complex II), composed of FADD, pro-caspase-8, and RIPK1, leading to the activation of caspase-8 and the initiation of apoptosis.[7]
Inhibition of XIAP: this compound also binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9, and to a lesser extent, the executioner caspases-3 and -7.[4][8] This action further lowers the threshold for apoptosis induction.
Quantitative Data
The inhibitory activity of this compound has been quantified against both isolated IAP proteins and various cancer cell lines.
| Target | Assay Type | Value | Cell Line/System | Reference(s) |
| Biochemical Assays | ||||
| cIAP1 (BIR3) | Binding Affinity (Ki) | <10 nM | Cell-free | [9] |
| cIAP2 (BIR3) | Binding Affinity (Ki) | <10 nM | Cell-free | [9] |
| XIAP (BIR3) | Binding Affinity (Ki) | >900-fold lower than cIAP1 | Cell-free | [9] |
| Cell-Based Assays | ||||
| cIAP1 | IC50 | 0.4 nM | MDA-MB-231 | [10] |
| XIAP | IC50 | 35 nM | HEK293 | [10] |
| Ba/F3-FLT3-ITD | IC50 | ~0.5 µM | Ba/F3 | [7] |
| MOLM13-luc+ | IC50 | ~4 µM | MOLM13 | [7] |
| Ba/F3-D835Y | IC50 | ~50 nM | Ba/F3 | [7] |
| Ba/F3.p210 | IC50 | ~100 nM | Ba/F3 | [7] |
| CCRF-CEM | IC50 | 0.25 µM | CCRF-CEM | [7] |
| Karpas-299 | IC50 | 1.6 µM | Karpas-299 | [7] |
| HNSCC cell lines | IC50 | 32 - 95 µM | HNSCC | [4] |
| Hep3B | IC50 | 10.23 µM | Hep3B | [10] |
| PLC5 | IC50 | 19.19 µM | PLC5 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blotting for IAP Degradation
This protocol outlines the procedure to detect the degradation of cIAP1, cIAP2, and changes in XIAP protein levels following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various time points or at different concentrations.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the extent of IAP protein degradation relative to the loading control.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways.
Caption: In vitro experimental workflow.
Conclusion
This compound is a promising anti-cancer agent that targets the IAP family of proteins, thereby promoting apoptosis in cancer cells. Its dual mechanism of inducing cIAP1/2 degradation and inhibiting XIAP makes it an effective sensitizer to other therapeutic modalities, particularly those that engage TNFα signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Smac mimetics in various cancer contexts.
References
- 1. real-research.com [real-research.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling [frontiersin.org]
- 7. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. This compound | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 9. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Role of LCL161 in Inducing Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCL161, a small molecule Smac mimetic, is an antagonist of Inhibitor of Apoptosis Proteins (IAPs) that has demonstrated potent anti-tumor activity. Beyond its established role in promoting apoptosis, this compound is a significant inducer of necroptosis, a regulated form of necrosis, particularly in apoptosis-resistant cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound triggers necroptotic cell death, detailed experimental protocols for its study, and quantitative data from relevant research. The focus is on the core signaling axis involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).
Introduction to this compound and Necroptosis
This compound is an orally bioavailable, monovalent Smac mimetic that targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2] By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound binds to the BIR domains of IAPs, leading to the degradation of cIAP1 and cIAP2 and preventing XIAP from inhibiting caspases.[1][2][3] While this can lead to apoptosis, this compound can also trigger a caspase-independent form of programmed cell death known as necroptosis.[2][4]
Necroptosis is a regulated necrotic cell death pathway that is initiated when apoptosis is blocked. It is morphologically characterized by cell swelling and rupture, leading to the release of damage-associated molecular patterns (DAMPs) and a subsequent inflammatory response. The core machinery of necroptosis involves the sequential activation of RIPK1, RIPK3, and MLKL.[4][5] this compound's ability to induce necroptosis makes it a promising therapeutic agent for cancers that have developed resistance to apoptosis.
Mechanism of this compound-Induced Necroptosis
The induction of necroptosis by this compound is a multi-step process that begins with the inhibition of IAPs. In many cellular contexts, particularly for robust induction of necroptosis, co-treatment with a caspase inhibitor like z-VAD-fmk is necessary.
-
IAP Inhibition and TNFα Signaling: this compound treatment leads to the rapid proteasomal degradation of cIAP1 and cIAP2.[1][6] cIAPs are E3 ubiquitin ligases that ubiquitinate RIPK1 within the TNFα receptor (TNFR1) signaling complex I, leading to the activation of the pro-survival NF-κB pathway. The degradation of cIAPs by this compound prevents this ubiquitination, destabilizing complex I and making RIPK1 available for the formation of a death-inducing complex.
-
Formation of the Necrosome (Complex IIb): In the absence of cIAP activity and when caspase-8 is inhibited (either by cellular factors or experimentally with agents like z-VAD-fmk), RIPK1 is deubiquitinated. This allows RIPK1 to interact with RIPK3 via their respective RIP homotypic interaction motifs (RHIMs), forming a core complex known as the necrosome.[5][7]
-
Activation of RIPK3 and MLKL: Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and trans-phosphorylation, leading to their activation.[5] Activated RIPK3 then recruits and phosphorylates the pseudokinase MLKL.[5][8]
-
MLKL Oligomerization and Translocation: Phosphorylation of MLKL triggers its oligomerization and a conformational change that exposes its N-terminal four-helix bundle domain.[8][9] These MLKL oligomers then translocate to the plasma membrane.
-
Membrane Permeabilization and Cell Death: At the plasma membrane, MLKL oligomers disrupt membrane integrity by forming pores, leading to an influx of ions, cell swelling, and ultimately, cell lysis.[8][9]
Signaling Pathway Diagram
Caption: this compound-Induced Necroptosis Signaling Pathway.
Quantitative Data
The efficacy of this compound in inducing cell death, either alone or in combination with other agents, varies across different cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| CCRF-CEM | T-cell ALL | 0.25 | Single agent |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 | Single agent |
| Ba/F3-FLT3-ITD | Leukemia | ~0.5 | Single agent |
| MOLM13-luc+ | Leukemia | ~4 | Single agent |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | 32 - 95 | Single agent, HPV- cells showed lower IC50 than HPV+ |
Data compiled from multiple sources.[1][10]
Table 2: this compound-Induced Cell Death in Jurkat Cells (T-cell Leukemia)
| Treatment | % Dead Cells | Notes |
| This compound (10 µM) + TNFα (10 ng/mL) | Significant increase vs. single agents | In Wild-Type (WT) cells |
| This compound + TNFα + z-VAD (20 µM) in CASP3/7/6-deficient cells | ~51% | Necroptosis induction |
| This compound + TNFα + z-VAD + Nec-1 (20 µM) in CASP3/7/6-deficient cells | ~12% | Necroptosis inhibited by RIPK1 inhibitor |
Data adapted from a study on Jurkat cells.[7]
Experimental Protocols
Cell Viability Assays (MTS/MTT)
These colorimetric assays measure cell metabolic activity to determine cell viability.
Protocol (MTS):
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound and/or other compounds (e.g., TNFα, z-VAD-fmk) at various concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11][12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Detection of Necroptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, apoptotic, and necroptotic/necrotic cells.
Protocol:
-
Cell Treatment: Treat cells in culture plates with this compound, TNFα, and z-VAD-fmk to induce necroptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) solution.[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Necroptotic/Late apoptotic cells: Annexin V-positive, PI-positive.
-
Western Blot Analysis of Necroptotic Markers
This technique is used to detect the expression and phosphorylation of key proteins in the necroptosis pathway.
Protocol:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-RIPK1
-
RIPK1
-
Phospho-RIPK3
-
RIPK3
-
Phospho-MLKL[5]
-
MLKL
-
GAPDH or β-actin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound-induced necroptosis.
Conclusion
This compound is a potent IAP antagonist that can effectively induce necroptosis in cancer cells, offering a valuable therapeutic strategy to overcome apoptosis resistance. The induction of necroptosis by this compound is critically dependent on the RIPK1-RIPK3-MLKL signaling axis and is often potentiated by the inhibition of caspases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and harness the necroptotic potential of this compound and other Smac mimetics in pre-clinical and clinical settings. A thorough understanding of this pathway is essential for the rational design of combination therapies and the identification of predictive biomarkers for patient stratification.
References
- 1. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Necroptosis in Human Breast Cancer Drug-Resistant Cells by SMAC Analog this compound After Caspase Inhibition Requires RIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smac mimetics and TRAIL cooperate to induce MLKL-dependent necroptosis in Burkitt's lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SMAC mimetic, LCL-161, reduces survival in aggressive MYC-driven lymphoma while promoting susceptibility to endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
LCL161's Dichotomous Impact on NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCL161, a potent Smac mimetic and inhibitor of apoptosis (IAP) antagonist, has demonstrated significant anti-tumor activity in various preclinical and clinical settings.[1][2][3] Its primary mechanism of action involves the degradation of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2), leading to profound and often opposing effects on the canonical and non-canonical NF-κB signaling pathways.[4][5] This technical guide provides an in-depth analysis of this compound's effects on these crucial signaling cascades, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and NF-κB Signaling
This compound is a small molecule that mimics the endogenous IAP antagonist, Smac/DIABLO.[5] It binds with high affinity to the BIR domains of cIAP1 and cIAP2, triggering their auto-ubiquitination and subsequent proteasomal degradation.[5][6] IAPs are critical regulators of cell death and inflammation, primarily through their E3 ubiquitin ligase activity that modulates signaling complexes in pathways such as the NF-κB pathway.
The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation.[3] There are two major NF-κB signaling pathways:
-
The Canonical Pathway: Typically activated by pro-inflammatory cytokines like TNFα and IL-1β, this pathway involves the activation of the IKKβ-containing IKK complex, leading to the phosphorylation and degradation of IκBα. This releases the p50-RelA (p65) heterodimer to translocate to the nucleus and activate gene transcription.[3][7]
-
The Non-Canonical Pathway: Activated by a subset of TNF receptor superfamily members, this pathway is dependent on the stabilization of NF-κB-inducing kinase (NIK).[8] In resting cells, NIK is targeted for degradation by a complex containing TRAF2, TRAF3, cIAP1, and cIAP2.[8][9] Upon pathway activation, this complex is disrupted, leading to NIK accumulation, IKKα activation, and the processing of the p100 precursor to the active p52 subunit, which then forms a heterodimer with RelB.[8]
This compound's Effect on the Non-Canonical NF-κB Pathway
This compound is a potent activator of the non-canonical NF-κB pathway.[10] By inducing the degradation of cIAP1 and cIAP2, this compound disrupts the NIK destruction complex, leading to the stabilization and accumulation of NIK.[11] This, in turn, triggers the downstream signaling cascade, resulting in the processing of p100 to p52 and the activation of p52/RelB-mediated transcription.[6][10]
Quantitative Data: this compound-Induced Non-Canonical NF-κB Activation
| Cell Line | This compound Concentration | Time Point | Observed Effect | Reference |
| Human Myeloma Cell Lines | Not specified | Not specified | Induction of p100 to p52 processing. | [6] |
| Engineered BCMA-specific human TAC T cells | 0.625 µM | 24 - 72 hours | Potentiated processing of NF-κB2 p100 to p52. | [10][12] |
| Eμ-Myc lymphomas, MDA-MB-231, HT1080 | 2 µM | 2 hours | Activation of NF-κB, assessed by phosphorylated p65. | [4] |
This compound's Effect on the Canonical NF-κB Pathway
The effect of this compound on the canonical NF-κB pathway is more complex and context-dependent. While not a direct activator, this compound can sensitize cells to TNFα-induced apoptosis, a process intricately linked to the canonical pathway.[10] The degradation of cIAP1/2 by this compound prevents the K63-linked ubiquitination of RIP1, a key step in the formation of the canonical NF-κB-activating complex.[11] This shifts the cellular response to TNFα from pro-survival NF-κB activation towards the formation of a pro-apoptotic complex containing RIP1, FADD, and caspase-8.[11]
Quantitative Data: this compound's Modulation of Apoptosis and Cell Viability
| Cell Line | This compound Concentration (IC50) | Treatment Condition | Observed Effect | Reference |
| HPV(-) HNSCC cells | 32 - 95 µM | Single agent | High resistance to this compound monotherapy. | [5] |
| HPV(+) HNSCC cells | Higher than HPV(-) cells | Single agent | Higher resistance compared to HPV(-) cells. | [5] |
| Non-small cell lung cancer (NSCLC) cells | Not specified | In combination with paclitaxel | Reduced cell viability and induced apoptosis. | [11] |
| Myeloma cell lines | 5 µM | In combination with TAC T cells | Enhanced killing of tumor cells. | [10] |
Signaling Pathway Diagrams
Caption: this compound's dual impact on NF-κB and apoptosis.
Experimental Protocols
Western Blotting for NF-κB Pathway Proteins
This protocol is designed to detect changes in the levels and post-translational modifications of key NF-κB pathway proteins following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0.625 µM, 2 µM) or vehicle control (DMSO) for the specified time points (e.g., 2, 24, 48, 72 hours).[4][12]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-20% polyacrylamide gel and separate by SDS-PAGE.[12]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Quantify band intensities using densitometry software.[12]
Caption: Western Blotting Experimental Workflow.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to this compound treatment.
Methodology:
-
Cell Seeding and Transfection:
-
Cell Treatment: After 24 hours, treat the cells with this compound, TNFα (as a positive control for the canonical pathway), or vehicle control for the desired duration (e.g., 6-24 hours).[16]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.[17]
-
Luciferase Assay:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the vehicle-treated control.
Caption: NF-κB Luciferase Reporter Assay Workflow.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the effect of this compound on protein-protein interactions within the NF-κB signaling complexes, such as the interaction between RIP1, TRADD, TRAF2, and cIAPs.[11]
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and/or paclitaxel as described previously.[11] Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-RIP1) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., TRADD, TRAF2, cIAP1).
Conclusion
This compound exerts a profound and dichotomous influence on the NF-κB signaling network. Its primary action, the degradation of cIAP1 and cIAP2, robustly and consistently activates the non-canonical NF-κB pathway. Conversely, this same mechanism can inhibit canonical NF-κB signaling in response to stimuli like TNFα, thereby sensitizing cancer cells to apoptosis. This dual activity underscores the therapeutic potential of this compound, but also highlights the importance of understanding the specific NF-κB dependencies of a given cancer to predict its response. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate effects of this compound and other IAP antagonists on NF-κB signaling in various disease contexts.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Final results of a phase 2 clinical trial of this compound, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IAP antagonists induce anti-tumor immunity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAF2 Must Bind to Cellular Inhibitors of Apoptosis for Tumor Necrosis Factor (TNF) to Efficiently Activate NF-κB and to Prevent TNF-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling [frontiersin.org]
- 11. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of LCL161 (NVP-LCL161)
An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Promising IAP Inhibitor
This technical guide provides a comprehensive overview of LCL161 (also known as NVP-LCL161), a potent, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). This compound is a second mitochondrial-derived activator of caspases (SMAC) mimetic that has shown significant potential in preclinical and clinical studies for the treatment of various cancers. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic molecule with a complex chemical structure. Its systematic IUPAC name is (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide.[1] The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1005342-46-0 | [1][2] |
| Molecular Formula | C₂₆H₃₃FN₄O₃S | [1][2] |
| Molecular Weight | 500.63 g/mol | [1][2] |
| IUPAC Name | (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide | [1] |
| SMILES | C--INVALID-LINK--C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F">C@@HNC | [3] |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mL | [4] |
| Appearance | Crystalline solid | [4] |
| Storage | -20°C | [4] |
Mechanism of Action: Targeting the IAP Family
This compound functions as a SMAC mimetic, targeting the IAP family of proteins, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance by inhibiting apoptosis.[1][5] The primary targets of this compound are cellular IAP1 (cIAP1) and cIAP2, as well as X-linked IAP (XIAP).[6]
By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2, this compound induces their auto-ubiquitination and subsequent proteasomal degradation.[6] This degradation of cIAPs has two major downstream consequences:
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB signaling pathway. This pathway activation can lead to the production of pro-inflammatory cytokines like TNFα, which can contribute to an anti-tumor immune response.
-
Induction of Apoptosis: By promoting the degradation of cIAPs and inhibiting XIAP, this compound removes the brakes on caspase activation. This sensitizes cancer cells to apoptotic stimuli, leading to programmed cell death. In the presence of TNFα, the degradation of cIAPs allows for the formation of the ripoptosome complex (containing RIPK1, FADD, and pro-caspase-8), leading to caspase-8 activation and subsequent execution of apoptosis.[7]
The signaling pathway of this compound's mechanism of action is depicted in the diagram below.
Caption: this compound signaling pathway leading to apoptosis.
Pharmacokinetics and Pharmacodynamics
A first-in-human phase I clinical trial in patients with advanced solid tumors provided key insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.[8]
| Parameter | Description | Reference |
| Administration | Oral, once weekly | [8] |
| Absorption | Rapidly absorbed | [8] |
| Formulation | Tablet formulation was better tolerated than the solution | [8] |
| Dose Limiting Toxicity | Cytokine release syndrome (CRS) | [8] |
| Recommended Phase II Dose | 1800 mg, once weekly | [8] |
| Pharmacodynamic Effect | Induced degradation of cIAP1 in blood, skin, and tumor tissue; Increased circulating cytokine levels | [8] |
Preclinical In Vitro and In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a single agent and in combination with other anti-cancer therapies.
In Vitro Activity
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its differential sensitivity across different tumor types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ba/F3-FLT3-ITD | Leukemia | ~0.5 | [9] |
| MOLM13-luc+ | Leukemia | ~4 | [9] |
| Ba/F3-D835Y | Leukemia | ~0.05 | [9] |
| CCRF-CEM | T-cell ALL | 0.25 | [9] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 | [9] |
| Hep3B | Hepatocellular Carcinoma | 10.23 | [10] |
| PLC5 | Hepatocellular Carcinoma | 19.19 | [10] |
Combination Therapy
This compound has shown synergistic or additive effects when combined with various chemotherapeutic agents and targeted therapies.
| Combination Agent | Cancer Type | Effect | Reference |
| Paclitaxel | Non-Small Cell Lung Cancer | Synergistic induction of apoptosis | [7] |
| Radiotherapy | HPV-negative Head and Neck Squamous Cell Carcinoma | Enhanced radiosensitization and tumor regression | [1] |
| PKC412 (Midostaurin) | FLT3-ITD Leukemia | Significantly more killing of cells than either agent alone | [9] |
| Doxorubicin / Cytarabine | Leukemia | Additive effects | [9] |
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound. For instance, in a mouse xenograft model of HPV-negative head and neck squamous cell carcinoma, the combination of this compound with radiotherapy led to dramatic tumor regression.[1] This was accompanied by pharmacodynamic evidence of cIAP1 degradation and apoptosis activation within the tumors.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
Western Blot Analysis for cIAP1 Degradation
This protocol outlines the steps to assess the degradation of cIAP1 in cancer cells following treatment with this compound.
Caption: Workflow for Western Blot analysis.
Protocol Details:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 (e.g., at a 1:1000 dilution) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.[7]
Apoptosis Assay by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.
Protocol Details:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of approximately 3 x 10⁵ cells per well and allow them to attach.[1] Treat the cells with this compound alone or in combination with another agent (e.g., radiation) for the desired time (e.g., 24-48 hours).[1]
-
Cell Harvesting and Staining: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation. Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]
Cell Viability (MTT) Assay for IC50 Determination
The MTT assay is a colorimetric assay used to assess cell metabolic activity and can be used to determine the IC50 of a compound.
Protocol Details:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO). Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]
Conclusion
This compound is a promising SMAC mimetic with a well-defined mechanism of action that involves the degradation of cIAPs, leading to the activation of apoptotic pathways in cancer cells. Its oral bioavailability and demonstrated preclinical efficacy, both as a single agent and in combination therapies, have positioned it as a valuable candidate for further clinical investigation. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core chemical, biological, and pharmacological properties of this compound, facilitating its continued exploration in the quest for more effective cancer treatments.
References
- 1. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lcl-161 | C26H33FN4O3S | CID 24737642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
LCL161's Binding Affinity for XIAP, cIAP1, and cIAP2: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the binding affinity and mechanism of action of LCL161, a small molecule SMAC mimetic, with respect to the Inhibitor of Apoptosis Proteins (IAPs) XIAP, cIAP1, and cIAP2. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and apoptosis.
Quantitative Binding Affinity of this compound
This compound is a potent pan-IAP inhibitor that demonstrates high-affinity binding to XIAP, cIAP1, and cIAP2. The binding of this compound to the Baculoviral IAP Repeat (BIR) domains of these proteins antagonizes their anti-apoptotic functions. The quantitative binding affinities, as determined by various in vitro assays, are summarized below. It is important to note that the specific values may vary depending on the experimental conditions and assay format.
| Target Protein | Binding Affinity Metric | Value (nM) | Cell Line/System | Reference |
| XIAP | IC50 | 35 | HEK293 cells | [1] |
| cIAP1 | IC50 | 0.4 | MDA-MB-231 cells | [1] |
| cIAP1 (BIR3 domain) | Ki | 16 | N/A | [2] |
| cIAP2 (BIR3 domain) | Ki | 85 | N/A | [2] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
One study suggests that this compound is a pan-IAP inhibitor with similar affinities to XIAP, cIAP1, and cIAP2, although specific comparative values were not provided in that source[3]. The available data indicates a significantly higher affinity of this compound for cIAP1 compared to XIAP.
Experimental Protocols
The determination of this compound's binding affinity for IAP proteins is typically achieved through biophysical and biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of protein-protein interactions.
Objective: To quantify the binding of this compound to the BIR domains of XIAP, cIAP1, and cIAP2 by measuring the disruption of a FRET signal between a labeled IAP protein and a labeled SMAC-derived peptide.
Materials:
-
Recombinant human IAP proteins (XIAP, cIAP1, cIAP2) with a tag (e.g., GST or His).
-
SMAC-derived peptide labeled with an acceptor fluorophore (e.g., fluorescein).
-
Antibody against the IAP protein tag, labeled with a donor fluorophore (e.g., Terbium cryptate).
-
This compound compound.
-
Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20).
-
Microplates (e.g., 384-well, black, low-volume).
-
TR-FRET-compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a mixture of the tagged IAP protein and the labeled SMAC peptide in assay buffer. Prepare the labeled antibody in assay buffer.
-
Assay Reaction: To the microplate wells, add the this compound dilutions. Subsequently, add the IAP protein/SMAC peptide mixture. Finally, add the labeled antibody to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader. The donor fluorophore is excited at its specific wavelength (e.g., 340 nm for Terbium), and emission is read at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
-
Data Analysis: The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission. The data is then plotted as the FRET ratio against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the protein-peptide interaction is known.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Objective: To determine the kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (Kd) of the interaction between this compound and IAP proteins.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant human IAP proteins (XIAP, cIAP1, cIAP2).
-
This compound compound.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Ligand Immobilization: The IAP protein (ligand) is immobilized on the sensor chip surface via amine coupling. This involves activating the carboxymethylated dextran surface with a mixture of EDC and NHS, injecting the IAP protein solution, and then deactivating any remaining active esters with ethanolamine. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection.
-
Analyte Injection: A series of concentrations of this compound (analyte) in running buffer are injected over the immobilized IAP protein surface and the reference flow cell at a constant flow rate.
-
Data Collection: The binding of this compound to the IAP protein is monitored in real-time as a change in the SPR signal (measured in response units, RU). The association phase is observed during the injection of this compound, and the dissociation phase is monitored as the running buffer flows over the chip after the injection.
-
Surface Regeneration: After each binding cycle, the sensor chip surface is regenerated by injecting a solution that disrupts the interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound this compound.
-
Data Analysis: The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: cIAP1/2 Degradation and NF-κB Activation
This compound's primary mechanism of action against cIAP1 and cIAP2 involves inducing their auto-ubiquitination and subsequent degradation by the proteasome. This degradation removes the inhibitory effect of cIAPs on the non-canonical NF-κB pathway, leading to the stabilization and activation of NIK (NF-κB-inducing kinase). Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into the active p52 subunit. The p52 subunit then translocates to the nucleus with RelB to activate the transcription of target genes, including TNFα.
Caption: this compound induces cIAP1/2 degradation, leading to non-canonical NF-κB activation and TNFα production.
This compound-Induced Apoptosis via TNFα Signaling
The TNFα produced as a result of NF-κB activation can then act in an autocrine or paracrine manner to induce apoptosis. TNFα binds to its receptor, TNFR1, which recruits a signaling complex including TRADD, TRAF2, and RIPK1. In the absence of cIAP1/2, RIPK1 is not ubiquitinated and is stabilized. This allows for the formation of a secondary complex, often referred to as Complex II, which consists of RIPK1, FADD, and pro-caspase-8. The proximity of pro-caspase-8 molecules in this complex leads to their auto-activation, initiating a caspase cascade that culminates in apoptosis.
Caption: this compound promotes TNFα-mediated apoptosis by preventing cIAP-mediated inhibition of Complex II formation.
General Experimental Workflow for Binding Affinity Determination
The following diagram illustrates a generalized workflow for determining the binding affinity of a small molecule inhibitor, such as this compound, to a target protein using either TR-FRET or SPR.
Caption: A generalized workflow for determining small molecule-protein binding affinity using TR-FRET or SPR.
References
LCL161: A Technical Guide to its Impact on Caspase Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCL161, a potent and orally bioavailable small molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, has emerged as a promising agent in oncology. By targeting Inhibitor of Apoptosis Proteins (IAPs), this compound effectively modulates programmed cell death, primarily through the activation of caspase cascades. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its intricate interplay with both the intrinsic and extrinsic caspase activation pathways. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers in the field of cancer therapeutics and drug development.
Introduction to this compound and Inhibitor of Apoptosis Proteins (IAPs)
This compound is a peptidomimetic that functionally mimics the N-terminal tetrapeptide of mature SMAC/Diablo, enabling it to bind to the Baculovirus IAP Repeat (BIR) domains of IAP proteins.[1][2] IAPs, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are a family of endogenous proteins that act as key negative regulators of apoptosis.[2][3] They achieve this by either directly binding to and inhibiting caspases or by mediating protein ubiquitination to suppress pro-apoptotic signaling.[4][5] Many cancer cells overexpress IAPs, contributing to their survival and resistance to therapy.[2][3] this compound's primary mechanism of action involves antagonizing these IAPs, thereby lowering the threshold for apoptosis and promoting cancer cell death.[6][7]
The Two Major Caspase Activation Pathways
Apoptosis is executed by a family of cysteine-aspartic proteases known as caspases. These enzymes are present as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. Two principal pathways lead to caspase activation: the extrinsic and the intrinsic pathways.[8][9][10]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas Ligand (FasL), to their cognate death receptors on the cell surface.[8] This ligation leads to the recruitment of adaptor proteins, like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[9][11] Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, leading to the activation of downstream effector caspases, such as caspase-3 and -7.[10]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by various intracellular stresses, including DNA damage, growth factor withdrawal, and oxidative stress.[8] These stimuli lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c.[9] In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits pro-caspase-9 to form the apoptosome.[9] This complex facilitates the activation of caspase-9, which subsequently activates effector caspases.[10]
This compound's Mechanism of Action on Caspase Pathways
This compound impacts both the extrinsic and intrinsic caspase pathways by targeting different IAP family members.
Potentiation of the Extrinsic Pathway through cIAP1/2 Degradation
This compound binds with high affinity to the BIR domains of cIAP1 and cIAP2.[12] This binding induces a conformational change that triggers their E3 ubiquitin ligase activity, leading to their auto-ubiquitination and subsequent proteasomal degradation.[7][12] The degradation of cIAP1 and cIAP2 has a profound effect on the TNF-α signaling pathway. In the absence of cIAP1/2, Receptor-Interacting Protein Kinase 1 (RIPK1), a key signaling molecule downstream of the TNF receptor, is no longer ubiquitinated.[11] This non-ubiquitinated RIPK1 can then associate with FADD and pro-caspase-8 to form a pro-apoptotic complex, leading to the activation of caspase-8 and the extrinsic apoptotic cascade.[4][11]
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Final results of a phase 2 clinical trial of this compound, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Final results of a phase 2 clinical trial of this compound, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 10. researchgate.net [researchgate.net]
- 11. Combination of IAP Antagonists and TNF-α-Armed Oncolytic Viruses Induce Tumor Vascular Shutdown and Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Foundational Research on LCL161 in Cancer Cell Lines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational preclinical research on LCL161, a second-generation, orally bioavailable SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. This compound targets the Inhibitor of Apoptosis Protein (IAP) family, representing a promising strategy to overcome resistance to apoptosis in cancer cells. This document summarizes its mechanism of action, quantitative efficacy data across various cancer cell lines, detailed experimental protocols, and key signaling pathways.
Core Mechanism of Action
This compound is a monovalent SMAC mimetic that functions as a pan-IAP inhibitor.[1][2] Its primary mechanism involves binding with high affinity to the BIR3 (Baculovirus IAP Repeat) domains of cellular IAP1 (cIAP1) and cIAP2, as well as binding to X-linked IAP (XIAP).[1][2][3] This interaction initiates a cascade of events that ultimately promotes cancer cell death.
The key steps are:
-
IAP Binding and Degradation : this compound binding to cIAP1 and cIAP2 induces their rapid auto-ubiquitination and subsequent degradation by the proteasome.[1][2][4]
-
NF-κB Pathway Activation : The degradation of cIAPs, which are negative regulators of the NF-κB pathway, leads to the activation of the non-canonical NF-κB signaling cascade.[1][5]
-
Induction of TNF-α : Activation of NF-κB signaling results in the production and secretion of Tumor Necrosis Factor-alpha (TNF-α).[1][4]
-
Promotion of Apoptosis : In the presence of TNF-α and the absence of cIAP1/2, a pro-apoptotic complex (containing RIPK1, FADD, and Caspase-8) is formed, leading to the activation of the extrinsic apoptosis pathway.[4][6] this compound also prevents XIAP from inhibiting caspases, further lowering the threshold for apoptosis.[2]
-
Induction of Necroptosis : In some cellular contexts, this compound can also induce programmed necrosis, or necroptosis, through the RIP1/RIP3/MLKL signaling pathway.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. IAP antagonists induce anti-tumor immunity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
LCL161 Protocol for In Vitro Cell Culture Studies: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
LCL161 is an orally bioavailable, small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC).[1][2][3] As an antagonist of the Inhibitor of Apoptosis Protein (IAP) family, this compound has demonstrated potential as an antineoplastic agent.[3] IAP proteins are frequently overexpressed in cancer cells, where they suppress apoptosis by inhibiting caspases and modulating signaling pathways like NF-κB.[3][4] this compound restores apoptotic signaling by binding to IAPs, primarily cIAP1, cIAP2, and XIAP, thereby promoting cancer cell death.[3][5]
This application note provides detailed protocols for the in vitro use of this compound, summarizing its effects on various cell lines and outlining key experimental procedures for assessing its activity.
Mechanism of Action
This compound functions as a SMAC mimetic to antagonize IAP proteins. Its primary mechanism involves binding with high affinity to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2, which triggers their autoubiquitination and subsequent proteasomal degradation.[2][5] This degradation of cIAPs has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[5][6] This can result in the production of endogenous tumor necrosis factor-alpha (TNFα), which can act as an autocrine or paracrine signal to induce cell death in sensitive cells.[5][7]
-
Induction of Apoptosis: By inhibiting IAPs, this compound removes the brakes on caspase activation. The degradation of cIAP1/2 releases and stabilizes Receptor-Interacting Protein 1 (RIP1), allowing it to form a pro-apoptotic complex with FADD and caspase-8, leading to caspase-8 activation.[7] This initiates the extrinsic apoptosis pathway, culminating in the activation of executioner caspases like caspase-3 and PARP cleavage.[7][8] this compound also binds to and inhibits XIAP, further preventing the inhibition of executioner caspases.[2][9][10]
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound vary across different cancer cell lines. The tables below summarize the reported half-maximal inhibitory concentrations (IC50) and effective concentrations.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Notes |
| MDA-MB-231 | Breast Cancer | 0.4 nM (cIAP1) | Target inhibition assay.[8][9][10] |
| HEK293 | Embryonic Kidney | 35 nM (XIAP) | Target inhibition assay.[8][9][10] |
| Ba/F3-D835Y | Leukemia | ~50 nM | Cell growth inhibition.[1] |
| Ba/F3.p210 | Leukemia | ~100 nM | Cell growth inhibition.[1] |
| CCRF-CEM | T-cell ALL | 0.25 µM | 96-hour growth inhibition.[1][4] |
| Ba/F3-FLT3-ITD | Leukemia | ~0.5 µM | Cell growth inhibition.[1] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 µM | 96-hour growth inhibition.[1][4] |
| MOLM13-luc+ | Leukemia | ~4 µM | Cell growth inhibition.[1] |
| Hep3B | Hepatocellular Carcinoma | 10.23 µM | Cell viability assay.[8][10][11] |
| PLC5 | Hepatocellular Carcinoma | 19.19 µM | Cell viability assay.[8][10][11] |
| HNSCC Lines | Head and Neck Cancer | 32 - 95 µM | 72-hour WST-1 assay (as a single agent).[2] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Concentration Range | Incubation Time | Notes |
| cIAP1/2 Degradation | 0.1 - 2 µM | 2 - 24 hours | Potent degradation of cIAP1 observed at 100 nM in HNSCC cells.[2][12] |
| Apoptosis Induction | 0.1 - 10 µM | 24 - 48 hours | Often used in combination with another agent (e.g., TNFα, Paclitaxel).[2][7][9] |
| Cell Viability | 0.01 - 100 µM | 48 - 96 hours | Wide range reflects differential sensitivity of cell lines.[1][4][7] |
| NF-κB Activation | 0.5 - 2 µM | 24 hours | Assessed by Western blot for p100/p52 processing.[6][13] |
| Radiosensitization | ~100 nM | 2 hours pre-irradiation | Effective in enhancing radiation-induced apoptosis in HPV-negative HNSCC cells.[2] |
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT/WST-1)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)[14]
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT) or plate reader (for WST-1)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium.[2][7] Allow cells to adhere and resume growth for 16-24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator.[2][4][7]
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 490 nm for WST-1) using a microplate reader.[2][7]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression analysis.[2]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis and necrosis by this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit[7]
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 300,000 cells/well) and allow them to adhere overnight.[2] Treat cells with the desired concentration of this compound and/or a co-treatment agent for 24-48 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend approximately 1x10^6 cells in 100 µL of binding buffer.[7] Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]
-
Data Acquisition: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.[7]
-
Analysis: Differentiate cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Protocol 3: Western Blot for Protein Analysis
This protocol is used to detect changes in protein expression and activation, such as the degradation of cIAP1 and the cleavage of caspases.
Materials:
-
Cell culture dishes (60 or 100 mm)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)[15][16]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-cIAP2, anti-XIAP, anti-cleaved Caspase-3, anti-PARP, anti-p100/p52, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in larger dishes and treat with this compound for the desired time (e.g., 2 hours for IAP degradation).[2]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[16] Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15][16]
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with SDS loading buffer and boil for 5-10 minutes.[17][18]
-
Electrophoresis and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[18] Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[17][18]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST.[18] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Initial Testing (Stage 1) of this compound, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Updated Review of Smac Mimetics, this compound, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 6. Frontiers | this compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling [frontiersin.org]
- 7. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lifetechindia.com [lifetechindia.com]
- 12. The SMAC mimetic, LCL-161, reduces survival in aggressive MYC-driven lymphoma while promoting susceptibility to endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The SMAC mimetic LCL-161 selectively targets JAK2V617F mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. origene.com [origene.com]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 18. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for LCL161 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of LCL161, a Smac mimetic, in various mouse xenograft models based on preclinical research. The included protocols and data are intended to guide the design and execution of in vivo studies evaluating the anti-tumor activity of this compound.
Introduction
This compound is an orally bioavailable small molecule that mimics the endogenous Second Mitochondrial Activator of Caspases (Smac).[1] It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP.[2] By binding to IAPs, this compound promotes their degradation, thereby removing the inhibition of caspases and sensitizing cancer cells to apoptosis.[2][3] Preclinical studies in various mouse xenograft models have demonstrated its potential as a single agent and in combination with other anti-cancer therapies.
Data Presentation: this compound Dosage and Administration in Mouse Xenograft Models
The following table summarizes the quantitative data from various preclinical studies involving this compound in mouse xenograft models.
| Mouse Model (Cancer Type) | This compound Dosage | Administration Route | Treatment Schedule | Combination Therapy | Observed Effects |
| Pediatric Solid Tumors (Osteosarcoma, Glioblastoma) | 30 or 75 mg/kg | Oral | Twice weekly | None | Significant differences in event-free survival distribution.[4][5] |
| Pediatric Acute Lymphoblastic Leukemia (ALL) | 100 mg/kg | Oral | Twice weekly | None | No significant differences in event-free survival distribution.[4][5] |
| Head and Neck Squamous Cell Carcinoma (HPV[-]) | 50 mg/kg | Oral Gavage | 5 consecutive days | 6 Gy Radiation | Sensitizes tumors to radiotherapy. |
| Rituximab-Resistant B-cell Lymphoma | 60 mg/kg | Oral Gavage | Not specified | Rituximab, Gemcitabine, Vinorelbine (RGV) | Improved in vivo survival compared to RGV alone.[6] |
| Hepatocellular Carcinoma (Huh-7) | 50 mg/kg | Oral | Once daily | SC-2001 (10 mg/kg) | Significant inhibition of tumor growth in combination.[7] |
| MYC-Driven Lymphoma | 75 mg/kg | Not specified | Two doses in the week following transplantation | None | Induced cytokine release.[8][9] |
| Neuroblastoma | Not specified | Not specified | Not specified | Vincristine | Synergistic cooperation in vivo.[10] |
| Osteosarcoma | Not specified | Not specified | Weekly (reduced from twice-weekly) | Doxorubicin | Co-treatment impeded primary tumor growth and metastasis. |
| Non-Small Cell Lung Cancer (NSCLC) | Not specified | Not specified | Not specified | Paclitaxel | Combination inhibited tumor growth.[3] |
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol outlines the general procedure for establishing subcutaneous xenograft tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest
-
Sterile phosphate-buffered saline (PBS) or serum-free medium
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., NCr athymic nude, SCID)[7]
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS or serum-free medium.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS or serum-free medium and Matrigel to the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep cells on ice to prevent Matrigel from solidifying.[7][11]
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.[7][11]
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).[12][7][13]
-
Measure tumor volume regularly (e.g., twice weekly) using calipers with the formula: (Width² x Length) / 2.[7]
This compound Preparation and Administration
Materials:
-
This compound powder
-
Vehicle for reconstitution (e.g., 12.5% Captisol in distilled water, or as specified by the manufacturer)[14]
-
Oral gavage needles
-
Sterile syringes
Procedure:
-
Prepare the this compound formulation by dissolving the powder in the appropriate vehicle to the desired final concentration. Ensure complete dissolution.
-
For oral administration, draw the calculated dose volume into a syringe fitted with an oral gavage needle.
-
Gently restrain the mouse and carefully insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.
-
Administer this compound according to the predetermined schedule (e.g., daily, twice weekly).[4][7]
-
For combination studies, administer the other therapeutic agent (e.g., chemotherapy, radiation) according to its established protocol, ensuring appropriate timing relative to this compound administration.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to IAPs, leading to apoptosis and NF-κB activation.
Experimental Workflow for a Mouse Xenograft Study
Caption: Workflow for a typical this compound mouse xenograft experiment.
References
- 1. Facebook [cancer.gov]
- 2. An Updated Review of Smac Mimetics, this compound, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 3. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of this compound, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. ashpublications.org [ashpublications.org]
- 7. lifetechindia.com [lifetechindia.com]
- 8. The SMAC mimetic, LCL-161, reduces survival in aggressive MYC-driven lymphoma while promoting susceptibility to endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Smac mimetic this compound supports neuroblastoma chemotherapy in a drug class-dependent manner and synergistically interacts with ALK inhibitor TAE684 in cells with ALK mutation F1174L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
LCL161: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCL161 is a potent and orally bioavailable small molecule mimetic of the second mitochondrial activator of caspases (SMAC). It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), playing a crucial role in the regulation of programmed cell death (apoptosis). By binding to IAPs such as X-chromosome-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2), this compound facilitates the activation of caspases, key enzymes in the apoptotic cascade. The degradation of cIAP1 and cIAP2 also leads to the activation of the non-canonical NF-κB signaling pathway. Due to its ability to promote apoptosis in cancer cells, this compound is a compound of significant interest in oncology research and drug development. These application notes provide detailed protocols for the solubilization and in vitro application of this compound in common experimental settings.
Physicochemical Properties and Solubility
This compound is a white to off-white solid. For in vitro experiments, it is crucial to ensure complete solubilization to achieve accurate and reproducible results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Table 1: Solubility and Storage of this compound
| Property | Value | Notes |
| Molecular Weight | 500.63 g/mol | |
| Solubility in DMSO | ≥ 100 mg/mL (199.74 mM)[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility. Sonication may be required for complete dissolution. |
| Solubility in Ethanol | ~100 mg/mL[1] | |
| Solubility in Water | Insoluble[1] | |
| Storage of Solid | Store at -20°C for up to 3 years. | Keep protected from light and moisture. |
| Storage of Stock Solution | Store in aliquots at -80°C for up to 1 year.[2] | Avoid repeated freeze-thaw cycles. |
Mechanism of Action: IAP Inhibition and NF-κB Activation
This compound mimics the endogenous protein SMAC/DIABLO, which is released from the mitochondria during apoptosis. SMAC/DIABLO binds to IAPs, thereby relieving their inhibitory effect on caspases. This compound similarly binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, leading to two primary downstream effects:
-
Promotion of Apoptosis: By inhibiting XIAP, this compound allows for the activation of effector caspases (caspase-3 and -7) and initiator caspase-9, leading to the execution of the apoptotic program.
-
Activation of the Non-Canonical NF-κB Pathway: this compound induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This degradation liberates NIK (NF-κB-inducing kinase), which then activates IKKα, leading to the processing of p100 to p52 and the activation of the non-canonical NF-κB pathway.[3][4] This can result in the production of pro-inflammatory cytokines such as TNFα.
This compound Signaling Pathway
Experimental Protocols
Preparation of this compound Stock and Working Solutions in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 500.63 g/mol ). For example, to make 1 mL of a 10 mM stock solution, weigh out 5.0063 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] For example, to achieve a final this compound concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in the culture medium (this will result in a final DMSO concentration of 0.1%).
-
Always include a vehicle control (culture medium with the same final concentration of DMSO as the this compound-treated samples) in your experiments.
-
General Experimental Workflow for this compound
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound working solutions (prepared as described above)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound working solutions to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Table 2: Typical In Vitro Concentrations of this compound
| Cell Line | Assay Type | Concentration Range | Incubation Time | Reference |
| Various Cancer Cell Lines | Cell Viability | 0.1 - 10 µM | 48 - 96 hours | [1][6] |
| NSCLC Cells | Apoptosis Induction (with Paclitaxel) | 10 µM | 48 hours | [7] |
| T-cell ALL (CCRF-CEM) | Growth Inhibition (IC50) | 0.25 µM | 96 hours | [6] |
| Anaplastic Large Cell Lymphoma (Karpas-299) | Growth Inhibition (IC50) | 1.6 µM | 96 hours | [6] |
Western Blot Analysis of IAP Degradation
This protocol describes the detection of cIAP1 and XIAP protein levels by Western blot following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound working solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cIAP1 at 1:1000 dilution, anti-XIAP at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Table 3: Recommended Antibody Dilutions for Western Blotting
| Primary Antibody | Supplier (Example) | Recommended Dilution |
| cIAP1 | Abcam | 1:1000 |
| XIAP | Cell Signaling Technology | 1:1000 |
| β-Actin | Santa Cruz Biotechnology | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically by the user.
Disclaimer
This information is for research use only and is not intended for human or veterinary use. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow safe laboratory practices and consult the relevant safety data sheets.
References
- 1. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 4. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XIAP antibody (10037-1-Ig) | Proteintech [ptglab.com]
- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 7. static.fishersci.eu [static.fishersci.eu]
Application Notes and Protocols: LCL161 in Combination with Paclitaxel for NSCLC Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the combination of LCL161, a Smac mimetic, and paclitaxel, a microtubule-stabilizing agent, in Non-Small Cell Lung Cancer (NSCLC) research. The combination has demonstrated synergistic effects in preclinical models, offering a promising therapeutic strategy.[1][2][3] This document outlines the underlying mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.
Rationale for Combination Therapy
Paclitaxel is a cornerstone of chemotherapy for various cancers, including NSCLC. Its primary mechanism of action involves stabilizing microtubules, which disrupts mitosis and leads to apoptotic cell death.[4][5][6] However, intrinsic and acquired resistance often limits its efficacy. A key mechanism of resistance is the overexpression of Inhibitor of Apoptosis Proteins (IAPs), which block caspase activity and prevent apoptosis.[1][7]
This compound is a novel, orally bioavailable Smac mimetic that antagonizes IAPs, specifically cIAP1 and cIAP2.[1][7][8][9] By binding to IAPs, this compound promotes their degradation, thereby liberating caspases to initiate apoptosis.[1][10] The combination of this compound and paclitaxel is designed to overcome IAP-mediated resistance to paclitaxel, leading to enhanced cancer cell death.
Mechanism of Action: A Synergistic Approach
The synergistic effect of this compound and paclitaxel in NSCLC cells is rooted in their complementary actions on the apoptotic pathway. Paclitaxel treatment can increase the expression of Tumor Necrosis Factor-alpha (TNFα).[1][11] This leads to the formation of a protein complex involving TRADD, TRAF2, RIP1, and cIAPs.[1][11] In this complex, cIAPs ubiquitinate and mark RIP1 for degradation, thus suppressing the apoptotic signal.
This compound intervenes by inducing the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][11] This releases RIP1 from the inhibitory complex, allowing it to bind with FADD and pro-caspase-8 to form a pro-apoptotic complex.[1][2][11] The formation of this complex leads to the activation of caspase-8, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][2][11]
References
- 1. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increases paclitaxel-induce ... | Article | H1 Connect [archive.connect.h1.co]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. An Updated Review of Smac Mimetics, this compound, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 10. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LCL161 in triple-negative breast cancer (TNBC) studies
Application Notes: LCL161 in Triple-Negative Breast Cancer (TNBC)
Introduction
Triple-Negative Breast Cancer (TNBC) is an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression[1][2]. This lack of well-defined molecular targets makes it unresponsive to hormonal or HER2-targeted therapies, leaving cytotoxic chemotherapy as the primary treatment option[1][3][4]. However, outcomes with chemotherapy are often poor, with high rates of relapse and mortality compared to other breast cancer subtypes[4]. This underscores the urgent need for novel targeted therapies for TNBC.
This compound is a small molecule, orally bioavailable SMAC (Second Mitochondrial Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs)[5][6]. By mimicking the endogenous IAP antagonist SMAC/DIABLO, this compound promotes cancer cell death and has shown promise in preclinical and clinical studies, particularly in combination with other agents[7][8]. These notes provide a comprehensive overview of the application of this compound in TNBC research, including its mechanism of action, clinical trial data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by targeting IAP proteins, including cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP)[6][8]. These proteins are key regulators of apoptosis and cell survival signaling pathways.
-
Promotion of Apoptosis: IAPs, often overexpressed in cancer cells, inhibit apoptosis by binding to and neutralizing caspases. This compound binds with high affinity to the BIR (Baculoviral IAP Repeat) domains of IAPs, preventing them from inhibiting caspases[8]. Specifically, this compound induces the rapid auto-ubiquitination and proteasomal degradation of cIAP1 and cIAP2[6][9]. This relieves the inhibition of caspase-8, leading to the activation of the extrinsic apoptosis pathway and subsequent tumor cell death.
-
Activation of Non-Canonical NF-κB Signaling: The degradation of cIAP1/2 also leads to the stabilization of NIK (NF-κB-inducing kinase), a key activator of the non-canonical NF-κB pathway. This results in the processing of the p100 subunit to its active p52 form, which can modulate the expression of genes involved in inflammation and immunity[9][10][11].
-
Sensitization to Chemotherapy: In TNBC, this compound has demonstrated a synergistic effect with taxane-based chemotherapy like paclitaxel[5][7]. The proposed mechanism involves this compound sensitizing tumor cells to chemotherapy-induced apoptosis. Some studies suggest that this synergy is particularly effective in tumors with a pre-existing gene expression signature high in TNFα, which primes the cells for IAP antagonist-induced cell death[6][8].
Clinical Application & Data
The most significant clinical investigation of this compound in TNBC is the Phase II neoadjuvant trial NCT01617668, which evaluated this compound in combination with paclitaxel.[5][12][13] Patients were prospectively stratified based on a tumor necrosis factor α (TNFα)-based gene expression signature (GS) predictive of sensitivity to this compound[12][13].
Table 1: Pathological Complete Response (pCR) Rates in NCT01617668
| Patient Group | Treatment Arm | Number of Patients (n) | pCR Rate (%) |
|---|---|---|---|
| Overall Population | This compound + Paclitaxel | 106 | 16.0% |
| Paclitaxel Alone | 103 | 16.5% | |
| Gene Signature Positive (GS+) | This compound + Paclitaxel | 34 | 38.2% |
| Paclitaxel Alone | 29 | 17.2% | |
| Gene Signature Negative (GS-) | This compound + Paclitaxel | 72 | 5.6% |
| Paclitaxel Alone | 73 | 16.4% |
(Data sourced from ASCO Publications and Journal of Clinical Oncology)[5][12]
The results demonstrate that the combination of this compound with paclitaxel significantly increased the pCR rate in the biomarker-selected GS+ population (38.2% vs. 17.2%)[5][12]. Conversely, patients in the GS- group showed a lower pCR rate with the combination therapy[5][12]. This highlights the importance of biomarker-driven patient selection for this compound therapy.
Table 2: Key Grade ≥3 Adverse Events (AEs) in NCT01617668
| Adverse Event | This compound + Paclitaxel Arm (%) | Paclitaxel Alone Arm (%) |
|---|---|---|
| Neutropenia | 24.5% | Not specified |
| Pyrexia (Fever) | 17.9% (Serious AE) | 1.0% (Serious AE) |
| Pneumonia | 10.4% (Serious AE) | 1.9% (Serious AE) |
| Pneumonitis | 9.4% (Serious AE) | 0% (Serious AE) |
| Diarrhea | 5.7% | Not specified |
(Data sourced from Journal of Clinical Oncology)[12]
The combination therapy was associated with a notable increase in toxicity, particularly febrile neutropenia and pulmonary events like pneumonia and pneumonitis, leading to a higher rate of treatment discontinuation (18.1% vs. 4.9%)[12].
Protocols for Preclinical TNBC Studies
The following are representative protocols for evaluating this compound in a preclinical TNBC setting.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol determines the cytotoxic effect of this compound on TNBC cell lines.
Methodology:
-
Cell Culture: Culture TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂[14].
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours[15].
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Mechanistic Analysis
This protocol is used to verify the on-target effects of this compound, such as IAP degradation and pathway activation.
Methodology:
-
Treatment and Lysis: Plate TNBC cells in 6-well plates. Treat with an effective concentration of this compound (e.g., 100 nM) for desired time points (e.g., 2, 6, 24 hours)[6]. Lyse cells using RIPA buffer containing protease and phosphatase inhibitors[15].
-
Quantification: Determine protein concentration using a BCA assay kit.
-
Electrophoresis: Load 20-40 µg of protein per lane onto a 4-20% polyacrylamide gel and perform SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: cIAP1, cIAP2, XIAP, NF-κB2 (p100/p52), cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin)[6][9].
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: In Vivo TNBC Xenograft Study
This protocol outlines a typical mouse xenograft model to assess the in vivo efficacy of this compound, often in combination with chemotherapy.
Methodology:
-
Animal Model: Use female immunodeficient mice (e.g., SCID or NOD/SCID) aged 4-6 weeks[16].
-
Tumor Implantation: Subcutaneously inject 1-5 million TNBC cells (e.g., MDA-MB-231) suspended in Matrigel into the mammary fat pad[16].
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (typically n=8-10 per group).
-
Treatment Regimen:
-
Vehicle Control: Administer the vehicle for both drugs on the same schedule.
-
This compound Monotherapy: Administer this compound orally (e.g., 50 mg/kg, once weekly).
-
Paclitaxel Monotherapy: Administer paclitaxel intravenously or intraperitoneally (e.g., 10 mg/kg, once weekly).
-
Combination Therapy: Administer both this compound and paclitaxel as per the above schedules.
-
-
Monitoring and Endpoint: Measure tumor volumes and mouse body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI). The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Post-Mortem Analysis: At the endpoint, tumors can be excised for downstream analyses such as immunohistochemistry (IHC) for proliferation markers (Ki-67) or apoptosis markers (cleaved caspase-3), or for Western blot analysis.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined drug therapeutic strategies for the effective treatment of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic drug screening identifies tractable targeted combination therapies in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting triple-negative breast cancers with the Smac-mimetic birinapant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling [frontiersin.org]
- 12. Paclitaxel With Inhibitor of Apoptosis Antagonist, this compound, for Localized Triple-Negative Breast Cancer, Prospectively Stratified by Gene Signature in a Biomarker-Driven Neoadjuvant Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. Novel strategies to target chemoresistant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Evaluation of Novel Anticancer Agents in Triple Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of LCL161 in Multiple Myeloma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of LCL161, a second-generation mimetic of the second mitochondria-derived activator of caspases (SMAC), in multiple myeloma (MM) cell lines. This document includes detailed protocols for key experiments to assess the cellular and molecular impact of this compound, along with quantitative data and visual representations of the underlying signaling pathways.
Introduction
This compound is a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, cIAP2, and XIAP.[1][2] By mimicking the endogenous IAP antagonist SMAC, this compound relieves the IAP-mediated suppression of apoptosis, leading to programmed cell death in cancer cells.[1] In multiple myeloma, where the evasion of apoptosis is a key driver of pathogenesis and drug resistance, targeting IAPs with this compound presents a promising therapeutic strategy.[3][4] This document outlines the methodologies to investigate the efficacy and mechanism of action of this compound in various MM cell lines.
Data Presentation
This compound-Mediated Cytotoxicity in Multiple Myeloma Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in several human multiple myeloma cell lines after 72 hours of treatment.
| Cell Line | IC50 (µM) | Reference |
| H929 | 2.5 - 5 | [5][6] |
| MM.1S | >15 (Resistant) | [5][6] |
| MM.1R | ~5 | [5] |
| U266 | ~5 | [3] |
| RPMI-8226 | Not Reported |
Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time.
This compound-Induced Apoptosis in Multiple Myeloma Cell Lines
The induction of apoptosis is a primary mechanism of action for this compound. The following table presents the percentage of apoptotic cells in sensitive (H929) and less sensitive (MM.1S) multiple myeloma cell lines after treatment with this compound for 72 hours, as determined by Annexin V/PI staining.
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) | Reference |
| H929 | 2.5 | Increased | [5] |
| H929 | 5.0 | Pronounced Increase | [5] |
| MM.1S | 2.5 | Less Pronounced Increase | [5] |
| MM.1S | 5.0 | Less Pronounced Increase | [5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions by binding to the BIR domains of IAP proteins, primarily cIAP1 and cIAP2, leading to their auto-ubiquitination and subsequent proteasomal degradation. This degradation releases the block on caspase activation, thereby promoting apoptosis. Furthermore, the depletion of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which activates the non-canonical NF-κB pathway. This compound can also activate the canonical NF-κB pathway.[3][7]
Caption: this compound inhibits IAPs, leading to apoptosis and NF-κB activation.
Experimental Workflow for Assessing this compound Effects
A typical workflow for investigating the effects of this compound on multiple myeloma cell lines involves a series of in vitro assays to determine cytotoxicity, apoptosis induction, and the modulation of key signaling proteins.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor of Apoptosis Proteins (IAPs) as therapeutic targets in Multiple Myeloma (MM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The NF-κB Activating Pathways in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LCL161 in Glioblastoma and Osteosarcoma Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of LCL161, a SMAC mimetic, in glioblastoma and osteosarcoma models. The information compiled from various studies is intended to guide researchers in designing and conducting experiments to further evaluate the therapeutic potential of this compound in these cancers.
This compound in Glioblastoma
This compound has demonstrated modest single-agent activity in preclinical models of glioblastoma but shows significant promise in combination with other therapeutic agents, particularly immunotherapy.
Quantitative Data
| Cell Line/Model | Treatment | Dosage/Concentration | Outcome | Reference |
| Glioblastoma Xenografts (various) | This compound (single agent) | 75 mg/kg, orally, twice weekly | Significant differences in event-free survival (EFS) distribution in 2 out of 4 xenograft models. No objective tumor responses were observed. | [1] |
| CT-2A (intracranial) | This compound + anti-PD-1 | 75 mg/kg this compound (oral) + 250 µg anti-PD-1 (i.p.) | Significant increase in survival. | [2] |
| Human Glioblastoma Cell Lines (M059K, SNB75, U118) | This compound + TNF-α | 5 µM this compound + 0.1 ng/ml TNF-α | Synergistic cell killing. | [2] |
| Mouse Glioblastoma Cell Lines (CT-2A, GL261) | This compound + TNF-α | 5 µM this compound + 0.1 ng/ml TNF-α | Synergistic cell killing. | [2] |
Signaling Pathway
This compound functions as a SMAC mimetic, targeting Inhibitor of Apoptosis Proteins (IAPs). By binding to cIAP1 and cIAP2, this compound induces their auto-ubiquitination and subsequent proteasomal degradation. This leads to the activation of the non-canonical NF-κB pathway and sensitizes tumor cells to apoptosis induced by death receptor ligands like TNF-α. In the context of glioblastoma, combining this compound with immune checkpoint inhibitors (ICIs) like anti-PD-1 enhances anti-tumor immunity by potentiating cytotoxic T-cell activity.
Caption: this compound signaling in glioblastoma.
Experimental Protocols
This protocol describes the establishment of an intracranial glioblastoma tumor model in mice.
Materials:
-
Glioblastoma cells (e.g., U87, GL261) expressing luciferase.
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Stereotactic injection apparatus.
-
PBS (sterile).
-
Anesthesia (e.g., isoflurane).
-
Bioluminescence imaging system.
Procedure:
-
Culture glioblastoma cells to 80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^4 cells/µL.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates for injection into the striatum (e.g., 2 mm lateral and 1 mm anterior to bregma, 3 mm depth).
-
Slowly inject 2 µL of the cell suspension (1 x 10^5 cells) into the brain parenchyma.
-
Withdraw the needle slowly and suture the scalp incision.
-
Monitor tumor growth using bioluminescence imaging starting 7 days post-injection and continue weekly.
-
Initiate treatment when tumors are established (e.g., detectable bioluminescent signal).
-
For combination therapy, administer this compound orally and anti-PD-1 via intraperitoneal injection according to the desired schedule.
-
Monitor animal health and tumor burden regularly. Euthanize mice when they show signs of neurological symptoms or significant weight loss.
Materials:
-
Glioblastoma cell lines.
-
96-well plates.
-
Complete culture medium.
-
This compound.
-
TNF-α.
-
Cell viability reagent (e.g., AlamarBlue, MTT).
-
Plate reader.
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound with or without a fixed concentration of TNF-α (e.g., 0.1 ng/mL).
-
Include vehicle-treated wells as a control.
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This compound in Osteosarcoma
This compound has shown significant preclinical activity in osteosarcoma, both as a single agent and in combination with chemotherapy, particularly doxorubicin. It has been shown to inhibit primary tumor growth and reduce the development of lung metastases.
Quantitative Data
| Cell Line/Model | Treatment | Dosage/Concentration | Outcome | Reference |
| Osteosarcoma Xenografts (various) | This compound (single agent) | 30 mg/kg, orally, twice weekly | Significant differences in EFS distribution in 5 out of 6 xenograft models. | [1] |
| KRIB (intramuscular) | This compound (single agent) | 50 mg/kg, weekly | Suppressed primary tumor growth and delayed metastasis. | [3] |
| KRIB (intramuscular) | This compound + Doxorubicin | 50 mg/kg this compound + 6 mg/kg Doxorubicin, weekly | More effective at impeding primary tumor growth and delaying/preventing metastasis than either drug alone. | [3][4] |
| 143B-luc (pulmonary metastasis) | This compound (single agent) | 50 mg/kg, weekly | Inhibited growth of pulmonary metastases and enhanced survival. | [5] |
| 143B-luc (pulmonary metastasis) | This compound + Doxorubicin | 50 mg/kg this compound + 6 mg/kg Doxorubicin, weekly | Inhibited growth of pulmonary metastases and enhanced survival. | [5] |
| Osteosarcoma cell lines | This compound + TNF-α | Varies | In vitro, osteosarcoma cells are sensitive to a range of Smac mimetics in combination with TNFα. | [5][6] |
Signaling Pathway
Similar to its action in glioblastoma, this compound in osteosarcoma targets cIAP1 and cIAP2 for degradation, leading to the activation of apoptotic pathways. A key finding in osteosarcoma is that this compound sensitizes tumor cells to TNF-α, which is often present in the tumor microenvironment and produced by infiltrating immune cells. This cooperation between this compound and TNF-α is crucial for inducing apoptosis in osteosarcoma cells.
Caption: this compound signaling in osteosarcoma.
Experimental Protocols
This protocol details the establishment of subcutaneous or intramuscular osteosarcoma tumors in mice.
Materials:
-
Osteosarcoma cells (e.g., KRIB, 143B) expressing luciferase.
-
Immunocompromised mice (e.g., nude mice).
-
PBS (sterile).
-
Matrigel (optional, for subcutaneous injection).
-
Anesthesia.
-
Calipers for tumor measurement.
-
Bioluminescence imaging system.
Procedure:
-
Culture osteosarcoma cells to 80% confluency.
-
Harvest and resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel for subcutaneous injection) at a concentration of 1-2 x 10^6 cells/100 µL.
-
For subcutaneous tumors, inject 100 µL of the cell suspension into the flank of the mouse.
-
For intramuscular tumors, inject 50 µL of the cell suspension into the gastrocnemius muscle of the hind limb.
-
Monitor tumor growth by caliper measurement (Volume = (length x width^2)/2) and/or bioluminescence imaging.
-
Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm^3).
-
Administer this compound orally and/or doxorubicin intraperitoneally at the desired doses and schedule.
-
Monitor tumor volume and animal well-being regularly. Euthanize mice when tumors reach the maximum allowed size or if the animals show signs of distress.
This protocol describes the establishment of osteosarcoma lung metastases via intravenous injection.
Materials:
-
Osteosarcoma cells (e.g., 143B-luc) with high metastatic potential.
-
Immunocompromised mice (e.g., nude mice).
-
PBS (sterile).
-
Anesthesia.
-
Bioluminescence imaging system.
Procedure:
-
Culture osteosarcoma cells to 80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension into the lateral tail vein of the mouse.
-
Monitor the development of lung metastases using bioluminescence imaging starting 7-10 days post-injection.
-
Once metastases are detectable, randomize mice into treatment groups.
-
Administer this compound and/or doxorubicin as per the experimental design.
-
Monitor metastatic burden via bioluminescence imaging weekly.
-
Monitor animal survival and euthanize when moribund. At the end of the study, lungs can be harvested for ex vivo imaging and histological analysis.
This protocol allows for the quantification of metastatic tumor cells in the lungs.
Materials:
-
Lungs from experimental mice.
-
DNA extraction kit.
-
Primers specific for a gene unique to the human cancer cells (e.g., human-specific Alu repeats or the luciferase gene if using luciferase-expressing cells).
-
Primers for a mouse housekeeping gene for normalization (e.g., mouse GAPDH).
-
qPCR master mix.
-
qPCR instrument.
Procedure:
-
Harvest the lungs and snap-freeze them in liquid nitrogen or store them at -80°C.
-
Extract genomic DNA from a weighed portion of the lung tissue using a DNA extraction kit.
-
Perform qPCR using primers for the human-specific gene and the mouse housekeeping gene.
-
Create a standard curve using known numbers of cancer cells mixed with normal mouse lung tissue to quantify the number of cancer cells per unit of lung tissue.
-
Calculate the metastatic burden by normalizing the human-specific gene expression to the mouse housekeeping gene and comparing it to the standard curve.
References
- 1. Initial Testing (Stage 1) of this compound, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetics this compound and GDC-0152 inhibit osteosarcoma growth and metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The smac mimetic this compound targets established pulmonary osteosarcoma metastases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: LCL161 for Inducing Apoptosis in Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
LCL161 is a small molecule Smac mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2), are often overexpressed in cancer cells, including leukemia, contributing to therapeutic resistance by inhibiting apoptosis.[1][2] this compound mimics the function of the endogenous IAP antagonist Smac/DIABLO, binding to IAPs and promoting their degradation, thereby relieving the inhibition of caspases and enabling the induction of apoptosis.[3][4] These application notes provide a summary of the quantitative effects of this compound on leukemia cell lines, detailed protocols for key experimental assays, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro efficacy of this compound as a single agent in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Leukemia Type | IC50 (µM) | Reference |
| Ba/F3-FLT3-ITD | Pro-B cell line (murine) | ~0.5 | [3] |
| MOLM13-luc+ | Acute Myeloid Leukemia (AML) | ~4 | [3] |
| Ba/F3-D835Y | Pro-B cell line (murine) | ~0.05 | [3] |
| Ba/F3.p210 | Chronic Myeloid Leukemia (CML) model | ~0.1 | [3] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.25 | [3] |
| COG-LL-317 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | <10 | [3] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.
Signaling Pathway
This compound primarily induces apoptosis by targeting and inducing the degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs), which in turn leads to the activation of caspases. This process can also involve the activation of the NF-κB pathway.
Caption: this compound mechanism of action in leukemia cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM13, CCRF-CEM)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete medium.[5] For non-dividing primary samples, a higher density of 1 x 10^6 cells/mL may be used.[5]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a media-only control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4][5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[6]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest cells by centrifugation and wash twice with cold PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Gate on the cell population and quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blotting for IAP and Caspase Proteins
This protocol is for detecting changes in the protein levels of cIAP1, cIAP2, XIAP, and cleaved caspases following this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-cIAP2, anti-XIAP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat leukemia cells with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody sources include Abcam (cIAP1, cIAP2, XIAP, β-actin) and Cell Signaling Technology (cleaved caspases).[4][9] Dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Conclusion
This compound is a potent inducer of apoptosis in a variety of leukemia cell lines. Its mechanism of action through the degradation of IAPs and subsequent activation of caspases makes it a promising therapeutic agent, both as a single agent and in combination with other chemotherapeutics. The provided protocols offer a framework for researchers to investigate the effects of this compound in their specific leukemia models of interest. It is important to note that optimal experimental conditions, such as drug concentrations and incubation times, may need to be determined empirically for each cell line.
References
- 1. mblbio.com [mblbio.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. abpbio.com [abpbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Oral Bioavailability and Pharmacokinetics of LCL161 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCL161 is an orally bioavailable, small-molecule Second Mitochondrial Activator of Caspases (SMAC) mimetic that antagonizes the function of Inhibitor of Apoptosis Proteins (IAPs).[1][2] By targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), this compound promotes the degradation of cIAPs, leading to the activation of both canonical and non-canonical NF-κB signaling pathways and subsequent induction of apoptosis in cancer cells.[2][3] These application notes provide a summary of the available in vivo pharmacokinetic data and detailed protocols for preclinical evaluation of this compound.
Data Presentation: Quantitative Pharmacokinetics of this compound
While detailed preclinical pharmacokinetic parameters for this compound are not extensively available in public literature, data from clinical trials in humans provides insight into its oral absorption and exposure.
Table 1: Human Pharmacokinetic Parameters of Orally Administered this compound
| Dose (Oral Tablet) | Median Peak Plasma Concentration (Cmax) | Molar Concentration (µM) |
| 1800 mg | 2350 ng/mL | 4.69 µM |
| 3000 mg | Not specified | 12.77 µM |
Data from a Phase 1 dose-escalation study in patients with solid tumors.[4]
Table 2: Preclinical In Vivo Dosing of this compound in Mice
| Dose (Oral Gavage) | Species | Dosing Schedule | Reference |
| 30 mg/kg | Mouse | Twice weekly | [3][5] |
| 50 mg/kg | Mouse | Once a day for 5 days | [6] |
| 60 mg/kg | Mouse | Not specified | [4] |
| 75 mg/kg | Mouse | Twice weekly | [1][5] |
| 100 mg/kg | Mouse | Twice weekly | [1][3][5] |
Note: Specific pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) for these preclinical doses are not publicly available.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration in Mice
This protocol describes the preparation of this compound for oral gavage in preclinical mouse models.[5]
Materials:
-
This compound powder
-
0.1N Hydrochloric acid (HCl)
-
Sodium acetate buffer (100 mM, pH 4.63)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
pH meter
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of 0.1N HCl.
-
Dilute the solution to the final desired concentration with 100 mM sodium acetate buffer (pH 4.63).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Verify that the final pH of the solution is between 4.3 and 4.6 using a calibrated pH meter.
-
Store the formulation appropriately, protected from light, until administration.
Protocol 2: In Vivo Oral Bioavailability and Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetics of orally administered this compound in mice.
Animal Models:
-
Female SCID or other appropriate mouse strains.[3]
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via retro-orbital bleeding, submandibular bleeding, or tail vein sampling into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the collected blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
-
Oral Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for In Vivo Pharmacokinetics.
References
- 1. Initial testing (stage 1) of this compound, a SMAC mimetic, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of this compound, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
LCL161 storage and stability for long-term research use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and use of LCL161 (also known as Lacutonib), a potent SMAC mimetic and IAP antagonist, to ensure its stability and efficacy for long-term research applications.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity over time. The following table summarizes the recommended storage conditions and stability for both solid this compound and prepared solutions.
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1][2] | Store in a dry, dark place. Protect from direct sunlight and moisture.[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20°C | Up to 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] | |
| 4°C (for clear solutions) | Up to 1 week | Recommended for solutions intended for imminent use, particularly in animal experiments.[1] |
This compound Signaling Pathway
This compound functions as a second mitochondrial activator of caspase (SMAC) mimetic. It binds to Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1, cIAP2, and XIAP, thereby promoting apoptosis.[4] this compound's binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[5] This degradation leads to the activation of the non-canonical NF-κB pathway and can also result in the formation of a death-inducing signaling complex (DISC), leading to caspase-8 activation and apoptosis.[6] Furthermore, by binding to XIAP, this compound prevents XIAP from inhibiting caspases-3, -7, and -9, thus allowing apoptosis to proceed.[4]
Experimental Protocols
The following are detailed protocols for common in vitro assays involving this compound.
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 200 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the medium from the wells and add 200 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.[1]
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[1]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of binding buffer provided in the apoptosis detection kit.[1]
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubate the cells for 20 minutes at room temperature in the dark.[1]
-
Add 400 µL of binding buffer to each sample.[1]
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot for cIAP1 Degradation
This protocol is to detect the degradation of cIAP1 protein induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations or for different time points. A common concentration for observing cIAP1 degradation is 100 nM.[6]
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the membrane with a loading control antibody to ensure equal protein loading.
References
- 1. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming LCL161 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the SMAC mimetic LCL161 in cancer cells.
Troubleshooting Guides
This section addresses common issues observed during experiments with this compound and provides potential causes and solutions based on preclinical research.
Issue 1: Cancer cells show intrinsic or acquired resistance to this compound-induced apoptosis.
Potential Causes:
-
Upregulation of anti-apoptotic proteins: A primary mechanism of resistance is the upregulation of cellular Inhibitor of Apoptosis Protein 2 (cIAP2).[1][2][3] This can be driven by signaling pathways such as NF-κB and PI3K/AKT.[1][2][3][4]
-
Insufficient TNFα signaling: The efficacy of SMAC mimetics like this compound is often dependent on the presence of Tumor Necrosis Factor-alpha (TNFα) to trigger apoptosis.[1][2][3][4] Resistant cells may have low basal levels of autocrine TNFα production.
-
High XIAP expression: High baseline levels of X-linked inhibitor of apoptosis protein (XIAP) or its increase during therapy can contribute to a lack of response or relapse.[5][6]
-
Activation of alternative survival pathways: Aberrant activation of pathways like the anaplastic lymphoma kinase (ALK) pathway can confer resistance to this compound.[7]
Suggested Solutions:
-
Assess cIAP2 and XIAP expression: Perform Western blotting or other protein analysis techniques to determine the expression levels of cIAP2 and XIAP in your resistant cell lines.
-
Modulate cIAP2 expression: Use siRNA to knock down cIAP2 expression and re-assess sensitivity to this compound.[1]
-
Co-administer with chemotherapy or radiotherapy: this compound has been shown to sensitize cancer cells to various chemotherapeutic agents and radiation.[8][9][10]
-
Inhibit upstream signaling pathways: Use inhibitors of the NF-κB or PI3K pathways to prevent the upregulation of cIAP2.[1][2][4]
-
Combine with targeted therapies: For cancers with specific mutations, such as ALK-mutant neuroblastoma, combining this compound with a targeted inhibitor (e.g., an ALK inhibitor) can overcome resistance.[7]
-
Supplement with exogenous TNFα: If low TNFα signaling is suspected, the addition of exogenous TNFα can sensitize resistant cells to this compound.
Quantitative Data Summary: Combination Therapies
| Cancer Type | Combination Agent | Effect on this compound-Resistant Cells | Reference |
| Cholangiocarcinoma | Gemcitabine + Cisplatin | Triplet therapy was more effective in killing drug-resistant cells compared to sequential treatment. | [8] |
| Triple-Negative Breast Cancer | Paclitaxel | Combination improved pathologic complete response in TNF-α-positive tumors. | [9] |
| Head and Neck Squamous Cell Carcinoma (HPV-negative) | Radiotherapy | This compound preferentially radiosensitized HPV-negative cells, leading to dramatic tumor regression. | [10] |
| Neuroblastoma (ALK-mutated) | TAE684 (ALK inhibitor) | Synergistically inhibited cell growth and overcame this compound resistance. | [7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
A1: A key mechanism of acquired resistance to SMAC mimetics like this compound is the upregulation of cIAP2.[1][2][3] While this compound initially promotes the degradation of cIAP1 and cIAP2, some cancer cells adapt by increasing cIAP2 expression through the activation of pro-survival signaling pathways like NF-κB and PI3K.[1][2][3][4] This rebound of cIAP2 can render the cells refractory to subsequent this compound treatment.
Q2: How can I determine if my cancer cells are resistant due to cIAP2 upregulation?
A2: You can investigate cIAP2-mediated resistance through the following experimental workflow:
Caption: Workflow to determine if cIAP2 mediates this compound resistance.
Q3: What is the role of the NF-κB pathway in this compound resistance?
A3: The NF-κB pathway is a critical regulator of cIAP2 expression.[1] In some cancer cells, TNFα, which is induced by this compound, can paradoxically activate the NF-κB pathway, leading to the transcription and synthesis of cIAP2.[1][2][3] This new pool of cIAP2 can then inhibit apoptosis, contributing to resistance. Therefore, inhibiting the NF-κB pathway can prevent this feedback loop and sensitize resistant cells to this compound.
References
- 1. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Frontiers | Combining the SMAC mimetic this compound with Gemcitabine plus Cisplatin therapy inhibits and prevents the emergence of multidrug resistance in cholangiocarcinoma [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LCL161 Therapy and Acquired Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols related to the mechanisms of acquired resistance to LCL161 therapy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, small-molecule mimetic of the Second Mitochondrial-derived Activator of Caspases (SMAC).[1] As a SMAC mimetic, it functions as an antagonist to the Inhibitor of Apoptosis Protein (IAP) family.[1] Its primary mechanism involves binding with high affinity to cellular IAP1 (cIAP1) and cIAP2, which triggers their auto-ubiquitination and subsequent degradation by the proteasome.[2][3][4] The degradation of cIAPs has two major consequences: promotion of apoptosis and activation of the non-canonical NF-κB signaling pathway.[2]
Q2: How does the degradation of cIAP proteins by this compound lead to cancer cell death?
A2: The degradation of cIAP1 and cIAP2 removes the inhibitory brakes on two key cell death pathways:
-
Apoptosis (Caspase-Dependent): In many cancer cells, particularly in the presence of Tumor Necrosis Factor-alpha (TNFα), the degradation of cIAPs leads to the stabilization of Receptor-Interacting Protein Kinase 1 (RIPK1).[5] RIPK1 can then form a death-inducing complex with FADD and Caspase-8, leading to Caspase-8 activation, a subsequent caspase cascade, and programmed cell death (apoptosis).[5][6]
-
Necroptosis (Caspase-Independent): In situations where caspases are inhibited or absent, stabilized RIPK1 can engage RIPK3 and Mixed Lineage Kinase domain-Like protein (MLKL) to induce a form of programmed necrosis called necroptosis.[2][7][8] This pathway is particularly relevant for overcoming apoptotic resistance.
Q3: What are the principal known mechanisms of acquired resistance to this compound?
A3: Acquired resistance to this compound can emerge through several molecular mechanisms that allow cancer cells to evade the drug's pro-death signals. Key mechanisms include:
-
Upregulation of XIAP: Clinical and preclinical studies have shown that high baseline levels or an increase in the expression of X-linked Inhibitor of Apoptosis Protein (XIAP) during therapy can contribute to resistance or relapse.[9][10] While this compound can bind to XIAP, it does not induce its degradation, and overexpression may overwhelm the drug's ability to prevent caspase inhibition.[11]
-
NF-κB Survival Signaling: this compound-induced degradation of cIAP1 leads to the activation of the non-canonical NF-κB pathway.[12] While this can have immunomodulatory effects, chronic activation can also promote the transcription of potent pro-survival and anti-apoptotic genes, counteracting the drug's therapeutic effect.[13][14]
-
Defects in Death Machinery: Cancer cells can acquire mutations or epigenetic silencing of essential proteins in the apoptosis or necroptosis pathways, such as RIPK1, RIPK3, FADD, or Caspase-8, rendering them unresponsive to the downstream signals initiated by this compound.[8][15]
-
Activation of Parallel Survival Pathways: The activation of other oncogenic signaling pathways, such as those driven by ALK or STAT3, has been shown to confer resistance to this compound in certain cancer models.[16][17]
Section 2: Troubleshooting Guides for In Vitro Experiments
Q4: My cancer cell line is not showing a cytotoxic response to this compound. What are some initial troubleshooting steps?
A4: If you observe a lack of response in cell viability assays (e.g., MTT, CCK-8), consider the following:
-
Confirm Target Engagement: First, verify that this compound is engaging its primary targets. Perform a Western blot to check for the degradation of cIAP1 and cIAP2 after a short treatment period (e.g., 2-4 hours). If cIAPs are not degraded, there may be an issue with drug stability, cell permeability, or a highly unusual resistance mechanism at the drug-target interface.
-
Check for Endogenous TNFα: The cytotoxic activity of this compound is often dependent on the presence of at least a low level of autocrine TNFα signaling.[5] Consider adding a low dose of exogenous TNFα (e.g., 1-10 ng/mL) to see if it sensitizes the cells to this compound. If it does, your cell line may lack sufficient endogenous TNFα production.
-
Assess the Integrity of Death Pathways: Your cell line may have pre-existing defects in the apoptotic or necroptotic machinery. Use a positive control known to induce apoptosis (e.g., Staurosporine) or necroptosis (e.g., TNFα + Z-VAD-FMK + this compound) to confirm the pathways are functional.[15]
-
Evaluate Culture Duration: Some cell lines may require longer exposure to this compound to undergo cell death. Extend your viability assay endpoint to 72 or 96 hours.
Q5: I observe cIAP1 degradation, but my cells still survive. What is a likely resistance mechanism?
A5: This is a common scenario indicating that resistance lies downstream of the primary drug-target interaction.
-
Investigate XIAP and Survivin Levels: Perform a Western blot to compare the baseline expression of other IAP family members, specifically XIAP and Survivin, between your resistant model and a sensitive control.[18] High levels of these proteins are a common cause of resistance.
-
Analyze NF-κB Pathway Activation: this compound-induced cIAP1 degradation should lead to the processing of NF-κB2 p100 into its active p52 form.[19] Check for this via Western blot. If the pathway is hyperactive, it may be driving a pro-survival transcriptional program that overrides the death signals.
-
Consider Necroptosis Blockade: If you suspect necroptosis is the intended death pathway, check for the expression of RIPK3 and MLKL. Loss of either protein will block this form of cell death.[8]
Q6: How can I distinguish between apoptotic and necroptotic cell death induced by this compound?
A6: You can differentiate these pathways using specific inhibitors and molecular markers.
-
Pharmacological Inhibition: Pre-treat your cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK, 20 µM) before adding this compound. If Z-VAD-FMK rescues the cells from death, the mechanism is primarily apoptotic. If the cells still die, the mechanism is likely necroptotic.[20] To confirm necroptosis, use a RIPK1 inhibitor (e.g., Necrostatin-1, 30 µM).[6] If Necrostatin-1 rescues the cells (in the presence of Z-VAD-FMK), you can confirm the pathway is necroptosis.
-
Molecular Markers: Use Western blotting to probe for key molecular events. Apoptosis is characterized by the cleavage of Caspase-8, Caspase-3, and PARP.[6] Necroptosis is characterized by the phosphorylation of MLKL.[21]
Section 3: Signaling Pathways and Resistance Mechanisms
This section visualizes the core signaling pathways involved in this compound action and resistance.
Caption: Standard mechanism of action for this compound.
Caption: Overview of key acquired resistance mechanisms to this compound.
Section 4: Quantitative Data Summary
This section provides summarized data from preclinical studies for easy reference.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 Concentration | Citation |
|---|---|---|---|---|
| Ba/F3-FLT3-ITD | Leukemia | FLT3-ITD | ~0.5 µM | [22] |
| MOLM13-luc+ | Leukemia | FLT3-ITD | ~4 µM | [22] |
| Ba/F3-D835Y | Leukemia | FLT3-D835Y | ~50 nM | [22] |
| Ba/F3-p210 | Leukemia | BCR-ABL | ~100 nM | [22] |
| CCRF-CEM | T-cell ALL | Not Specified | 0.25 µM | [22] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | Not Specified | 1.6 µM |[22] |
Table 2: Common Protein Expression Changes in this compound-Resistant vs. Sensitive Cells
| Protein | Change in Resistant Cells | Implication | Citation |
|---|---|---|---|
| cIAP1 | No change or reduced degradation | Target engagement failure | [18] |
| cIAP2 | Failure to downregulate; or upregulation via NF-κB | Pro-survival signaling, apoptosis inhibition | [12][16] |
| XIAP | High baseline or increased expression | Direct inhibition of caspases | [9][10][18] |
| Survivin | High baseline expression | Inhibition of apoptosis | [18] |
| RIPK1/RIPK3 | Loss of expression | Blockade of apoptosis/necroptosis induction | [8][18] |
| p-Stat3 | Upregulation | Activation of alternative survival pathway |[16] |
Section 5: Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through continuous, dose-escalating exposure.[23][24]
-
Determine Initial IC50: First, establish the baseline sensitivity of the parental cell line. Perform a dose-response curve with this compound (e.g., 0.01 to 100 µM) for 48-72 hours and calculate the half-maximal inhibitory concentration (IC50) using a cell viability assay (see Protocol 3).[24]
-
Initial Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Passage: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. Initially, a large portion of cells may die. Wait for the surviving population to recover and reach 70-80% confluency. Passage the cells as usual, always maintaining the same concentration of this compound in the culture medium.
-
Dose Escalation: Once the cells demonstrate stable growth for 2-3 passages at the current drug concentration, increase the this compound concentration by 1.5 to 2-fold.[23]
-
Repeat and Select: Repeat the cycle of adaptation and dose escalation. This process can take several months. At each stage, a subset of cells that survive and proliferate are selected.
-
Confirm Resistance: After several months of selection (e.g., when cells are stably growing at a concentration >10-fold the initial IC50), confirm the resistant phenotype. Perform a new IC50 determination on the resistant cell line and compare it to the parental line. A successfully established resistant line should show a significant (e.g., >3-fold) increase in IC50.[25]
-
Characterization and Banking: Once confirmed, expand the resistant cell line and freeze multiple vials for cryopreservation. The line is now ready for mechanistic studies.
Protocol 2: Western Blot Analysis for cIAP1 Degradation and NF-κB Activation
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 80-90% confluency on the day of the experiment. Treat cells with the desired concentration of this compound (e.g., 100 nM) for various time points. For cIAP1 degradation, a short time course (0, 1, 2, 4 hours) is recommended.[3] For NF-κB (p100/p52) analysis, a longer time course (0, 4, 8, 24 hours) may be needed.[19]
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and resolve by SDS-PAGE on a 4-20% polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-cIAP1, anti-cIAP2, anti-NF-κB2 (p100/p52), and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loss of the cIAP1 band and the appearance of the p52 band (while the p100 precursor band decreases) indicate successful this compound activity.[19]
Protocol 3: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.[24]
-
Drug Addition: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the drug dilutions (or vehicle control) to the appropriate wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) in a 37°C, 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[24]
-
Final Incubation: Incubate the plate for 1-4 hours until the color in the control wells changes to a sufficient orange. The incubation time will vary by cell type.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of treated wells / Absorbance of control wells) x 100.
-
Plot the % Viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
-
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of RIPK1 in SMAC mimetics-induced apoptosis in primary human HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Smac mimetic‑induced caspase‑independent necroptosis requires RIP1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Final Results of Phase 2 Clinical Trial of this compound, a Novel Oral SMAC Mimetic/IAP Antagonist, for Patients with Intermediate to High Risk Myelofibrosis | Blood | American Society of Hematology [ashpublications.org]
- 11. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 14. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. oncotarget.com [oncotarget.com]
- 18. Increased sensitivity to SMAC mimetic this compound identified by longitudinal ex vivo pharmacogenomics of recurrent, KRAS mutated rectal cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of Necroptosis in Human Breast Cancer Drug-Resistant Cells by SMAC Analog this compound After Caspase Inhibition Requires RIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
LCL161 off-target effects and cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and cytotoxicity of LCL161 in normal cells. The content is structured to address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). It functions by binding to and antagonizing Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1, cIAP2, and XIAP.[1][2] The binding of this compound to cIAP1 and cIAP2 triggers their auto-ubiquitination and subsequent degradation by the proteasome.[3][4] This degradation has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: Degradation of cIAPs stabilizes NIK (NF-κB-inducing kinase), leading to the processing of p100 to p52 and activation of the non-canonical NF-κB pathway.[5][6]
-
Sensitization to Apoptosis: By removing cIAP1/2, cells become sensitized to apoptosis induced by death signals like Tumor Necrosis Factor-alpha (TNFα). In the presence of TNFα, the removal of cIAPs allows for the formation of a death-inducing signaling complex (DISC or Complex II), leading to caspase-8 activation and apoptosis.[3][7]
Q2: Is this compound expected to be cytotoxic to normal, non-cancerous cells as a single agent?
A2: Based on available in vitro data, this compound as a single agent exhibits low cytotoxicity to normal cells. One study demonstrated that this compound monotherapy did not increase the sub-G1 fraction (an indicator of cell death) in a normal oral epithelial (NOE) cell line.[8] Furthermore, even when combined with radiation, this compound did not significantly induce apoptosis in these normal cells, suggesting a degree of tumor selectivity.[8] The general requirement for a co-stimulus like TNFα to induce robust apoptosis may explain this low single-agent toxicity in healthy tissues where inflammatory signals are absent.[9]
Q3: What are the observed off-target effects of this compound on immune cells?
A3: The effects of this compound on immune cells are complex and appear to be context- and concentration-dependent.
-
T-Cell Activation and Proliferation: this compound can activate the non-canonical NF-κB pathway in T-cells.[6][10] Some studies show it can enhance the proliferation and survival of T-cells upon antigen stimulation.[10] However, this effect may be limited by Fas-mediated T-cell death.[10]
-
Contradictory Findings: Other research suggests that at clinically relevant concentrations, SMAC mimetics, including this compound, do not significantly enhance human T-cell proliferation or the production of key anti-tumor cytokines like IFN-γ and TNF-α.[6]
-
Toxicity at High Concentrations: At higher concentrations (e.g., 5 µM) required to achieve cancer cell killing in co-culture experiments, this compound can also induce T-cell toxicity.[10]
-
Dendritic Cells: this compound treatment of peripheral blood mononuclear cells (PBMCs) has been shown to cause phenotypic maturation of myeloid dendritic cells.[5]
Q4: What are the most common side effects of this compound observed in human clinical trials?
A4: In clinical trials involving patients with advanced cancers, this compound was generally well-tolerated. The most common toxicities were primarily low-grade and included nausea/vomiting, fatigue, and dizziness/vertigo.[11] The most significant dose-limiting toxicity was Cytokine Release Syndrome (CRS).[12] Grade 3/4 adverse events, though less common, included syncope, anemia, and thrombocytopenia.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Normal and Cancer Cell Lines
| Cell Line | Cell Type | Species | Assay | IC50 / Effect | Incubation Time | Source |
| NOE | Normal Oral Epithelial | Human | Sub-G1 Analysis | No significant increase in cell death with this compound alone. | 24 hours | [8] |
| T-Cells (Engineered) | Normal T-Lymphocyte | Human | Viability Assay | Increased T-cell toxicity observed at 5 µM. | 24 hours | [10] |
| HNSCC Cell Lines | Head and Neck Squamous Cell Carcinoma | Human | WST-1 Assay | 32 - 95 µM | Not Specified | [8] |
| Neuroblastoma Lines | Neuroblastoma | Human | Proliferation Assay | 49.4 - 77.9 µM | 48 hours | [13] |
| B-NHL Cell Lines | B-cell Non-Hodgkin Lymphoma | Human | ATP Assay | ~40 µM (majority of lines) | 48 hours | [14] |
| Hep3B | Hepatocellular Carcinoma | Human | MTT Assay | 10.23 µM | 48 hours | [7] |
| PLC5 | Hepatocellular Carcinoma | Human | MTT Assay | 19.19 µM | 48 hours | [7] |
| MOLM13-luc+ | Acute Myeloid Leukemia | Human | Growth Inhibition | ~4 µM | 96 hours | [5] |
Note: The high IC50 values for this compound as a monotherapy in cancer cell lines underscore its primary role as a sensitizing agent rather than a direct cytotoxic drug.
Table 2: Common Adverse Events of this compound in a Phase 2 Myelofibrosis Clinical Trial
| Adverse Event | Frequency | Predominant Grade | Source |
| Nausea/Vomiting | 64% | 1/2 | [11] |
| Fatigue | 46% | 1/2 | [11] |
| Dizziness/Vertigo | 30% | 1/2 | [11] |
| Syncope | Not specified | 3/4 | [11] |
| Skin Eruption/Pruritis | Not specified | 3/4 | [11] |
Troubleshooting Guide
Issue 1: I am not observing any cytotoxicity after treating my cells with this compound.
-
Question: Are you using this compound as a single agent?
-
Answer: this compound has very low single-agent cytotoxic activity in most cell lines, including normal cells.[8] Its primary mechanism is to sensitize cells to other apoptotic stimuli.
-
-
Question: Do your cells produce endogenous TNFα or are they cultured in serum that may contain it?
-
Question: What is the expression level of IAPs (cIAP1, cIAP2, XIAP) in your cell line?
-
Answer: Cells with very low IAP expression may not respond to SMAC mimetics. Conversely, very high expression of cIAP2 has been linked to resistance.[4] Verify target expression via Western blot.
-
-
Question: Have you confirmed target engagement?
-
Answer: Before assessing cytotoxicity, confirm that this compound is inducing the degradation of cIAP1. Treat cells with this compound (e.g., 10-100 nM) for 2-4 hours and perform a Western blot for cIAP1. A significant reduction in the cIAP1 band indicates the drug is active in your system.[8]
-
Issue 2: I am observing unexpected cytotoxicity in my normal/control cell line.
-
Question: What concentration of this compound are you using?
-
Answer: While generally non-toxic at lower concentrations, very high micromolar concentrations of this compound may induce off-target effects or non-specific toxicity. Review the IC50 values in Table 1 and consider performing a dose-response curve.
-
-
Question: Are your normal cells under stress or in an inflammatory environment?
-
Answer: If the culture conditions are inducing an inflammatory response (e.g., release of TNFα), this compound could sensitize the normal cells to this endogenous signal, leading to apoptosis. Ensure cells are healthy and culture conditions are optimal.
-
-
Question: Could your cells be undergoing necroptosis?
Issue 3: My experimental results with this compound are inconsistent.
-
Question: Are you controlling for the presence of TNFα or other cytokines?
-
Answer: The most common source of variability is the inconsistent presence of a second apoptotic signal. Serum batches can have different levels of cytokines. For maximum consistency, consider using serum-free media and adding a defined concentration of TNFα for sensitization experiments.
-
-
Question: How long are you incubating the cells with this compound?
-
Answer: Degradation of cIAP1 is a rapid process (occurs within hours), but the downstream effects on cell viability may take longer (24-72 hours). Ensure your experimental endpoint is appropriate for the biological question.
-
-
Question: Is your this compound stock solution stable?
-
Answer: Prepare fresh dilutions from a concentrated stock stored correctly (typically at -80°C in DMSO). Avoid repeated freeze-thaw cycles.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound mechanism targeting IAPs to induce NF-κB activation and sensitize cells to apoptosis.
Experimental Workflow for Assessing Cytotoxicity
Caption: Standard experimental workflow for evaluating this compound cytotoxicity and target engagement.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting lack of this compound-induced cytotoxicity in vitro.
Experimental Protocols
Protocol 1: Cell Viability Assessment (WST-1/MTT Assay)
This protocol provides a general method for assessing the effect of this compound on the metabolic activity of adherent cell lines, which is an indirect measure of cell viability and proliferation.
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete culture medium. Culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound (and TNFα, if applicable) in culture medium. Perform serial dilutions to create a range of concentrations to be tested.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the appropriate drug-containing medium (or vehicle control medium) to each well. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of WST-1 reagent (or 20 µL of MTT solution at 5 mg/mL) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours. For MTT, after incubation, solubilize the formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Data Acquisition: Measure the absorbance at 450 nm (for WST-1) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the results to determine IC50 values.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound +/- TNFα for the desired time (e.g., 24 hours). Include both floating and adherent cells in your collection.
-
Cell Harvesting: Aspirate the culture medium (which contains floating/dead cells) into a centrifuge tube. Wash the adherent cells with PBS, detach them using a gentle method like Trypsin-EDTA, and combine them with the cells in the medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Analysis: Use appropriate software to gate the cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (often due to membrane rupture)
-
Protocol 3: Target Engagement Verification (Western Blot for cIAP1 Degradation)
This protocol confirms that this compound is active in the cellular model by detecting the degradation of its primary target, cIAP1.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve ~80-90% confluency. Treat with an effective concentration of this compound (e.g., 100 nM) for a short duration (e.g., 2, 4, or 6 hours). Include a vehicle-treated control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Compare the cIAP1 band intensity in the this compound-treated samples to the vehicle control. Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A significant decrease or disappearance of the cIAP1 band confirms target engagement.
References
- 1. Lcl-161 | C26H33FN4O3S | CID 24737642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. SMAC mimetics inhibit human T cell proliferation and fail to augment type 1 cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Future Therapeutic Directions for Smac-Mimetics [mdpi.com]
- 10. This compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of human umbilical vein endothelial cells (HUVECs) as an in vitro model to assess the toxicity of nanoparticles to endothelium: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. oncotarget.com [oncotarget.com]
- 14. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Managing LCL161-Induced Cytokine Release Syndrome
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing cytokine release syndrome (CRS) as a potential side effect during preclinical experiments with the SMAC mimetic, LCL161.
Troubleshooting Guide: Real-time Management of Suspected CRS
This guide provides a step-by-step approach for researchers to identify and manage suspected cytokine release syndrome (CRS) in animal models during in vivo experiments with this compound.
| Observed Issue/Symptom | Potential Cause | Recommended Action |
| Sudden onset of lethargy, ruffled fur, or hunched posture within hours of this compound administration. | Early signs of systemic inflammation, potentially indicative of CRS. | 1. Immediately record detailed clinical observations. 2. Monitor rectal temperature. A significant increase is a key indicator of fever associated with CRS. 3. Proceed to cytokine level monitoring as outlined in the Experimental Protocols section. |
| Elevated levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma/serum samples. | This compound-mediated activation of the NF-κB pathway leading to cytokine production.[1] | 1. Confirm the elevation relative to baseline or vehicle-treated control animals. 2. If cytokine levels are significantly elevated and/or clinical signs are present, consider intervention. 3. Refer to the "Therapeutic Intervention" section of the Experimental Protocols for guidance on administering mitigating agents. |
| No significant reduction in clinical symptoms or cytokine levels after initial intervention with an anti-inflammatory agent. | - Insufficient dosage of the mitigating agent. - CRS is severe and requires a multi-faceted approach. | 1. Re-evaluate the dosage of the mitigating agent based on the severity of the symptoms and literature recommendations. 2. Consider the administration of a second agent with a different mechanism of action (e.g., combining dexamethasone with an anti-IL-6R antibody).[2] 3. Ensure adequate supportive care, including hydration. |
| Variability in CRS response between individual animals. | - Differences in individual immune responses. - Inconsistent drug administration. | 1. Ensure consistent this compound formulation and administration technique. 2. Increase the number of animals per group to account for biological variability. 3. Analyze data for potential outliers and consider pre-screening animals for baseline immune status if high variability persists. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced cytokine release syndrome?
A1: this compound is a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic that binds to and promotes the degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs).[1] This degradation leads to the activation of the non-canonical NF-κB signaling pathway, which in turn can induce the transcription and secretion of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1] A rapid and excessive release of these cytokines can lead to a systemic inflammatory response known as cytokine release syndrome (CRS).
Q2: How frequently is CRS observed with this compound in preclinical studies?
A2: The incidence of CRS with this compound in preclinical models can be variable and appears to be dose-dependent. Some studies have reported detectable increases in cytokines like TNF-α in lymphoma-bearing mice following this compound administration.[3] It is a known, though not always severe, potential side effect.
Q3: What are the key cytokines to monitor for this compound-induced CRS?
A3: The primary cytokine to monitor is TNF-α, as its production is a direct consequence of this compound's mechanism of action. Additionally, Interleukin-6 (IL-6) is a key downstream mediator of the inflammatory cascade in CRS and should also be closely monitored.[3][4]
Q4: What are the first-line interventions for managing this compound-induced CRS in a research setting?
A4: For preclinical management, the administration of corticosteroids like dexamethasone is a common first-line approach to broadly suppress the inflammatory response.[4][5] In cases of significant IL-6 elevation, a neutralizing anti-mouse IL-6 receptor (IL-6R) antibody can be used for more targeted intervention.[6]
Q5: Can I continue the experiment if an animal shows signs of CRS?
A5: This depends on the severity of the symptoms and the goals of your experiment. For mild, transient CRS, it may be possible to continue with close monitoring and supportive care. However, for moderate to severe CRS, intervention is necessary to prevent animal morbidity and mortality. The experimental protocol should include pre-defined endpoints for humane euthanasia in cases of severe, unmanageable CRS.
Quantitative Data Summary
The following table summarizes key quantitative data for managing this compound-induced CRS in mouse models, based on findings from related preclinical studies.
| Parameter | Agent | Dose Range (Mouse Models) | Route of Administration | Reference |
| CRS Induction | This compound | 30 - 100 mg/kg | Oral (p.o.) | [7] |
| CRS Mitigation | Dexamethasone | 0.5 - 5 mg/kg | Intraperitoneal (i.p.) or Oral (p.o.) | [4] |
| CRS Mitigation | Anti-mouse IL-6R Antibody | 100 - 400 µ g/mouse | Intravenous (i.v.) or Intraperitoneal (i.p.) | [6] |
Experimental Protocols
Protocol for Monitoring Cytokine Release Syndrome
-
Baseline Data Collection: Prior to this compound administration, collect baseline blood samples to establish normal cytokine levels for each animal. Also, record baseline body weight and temperature.
-
Clinical Monitoring: Following this compound administration, monitor animals for clinical signs of CRS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose). Key signs include:
-
Lethargy and reduced activity
-
Hunched posture
-
Ruffled fur
-
Increased respiratory rate
-
Fever (rectal temperature increase >1°C)
-
-
Blood Sampling: At predetermined time points (e.g., 2, 6, and 24 hours post-dose), collect blood samples (e.g., via tail vein or retro-orbital sinus) for cytokine analysis.
-
Cytokine Analysis: Process blood to obtain plasma or serum. Analyze cytokine levels (at a minimum, TNF-α and IL-6) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
-
Data Interpretation: Compare post-treatment cytokine levels and clinical observations to baseline and vehicle-treated control animals to assess the presence and severity of CRS.
Protocol for Therapeutic Intervention
-
Initiation of Treatment: Intervention should be initiated when an animal exhibits moderate to severe clinical signs of CRS and/or a significant elevation in pro-inflammatory cytokines (e.g., >10-fold increase in TNF-α or IL-6 over baseline).
-
Dexamethasone Administration:
-
Prepare a sterile solution of dexamethasone in a suitable vehicle (e.g., saline).
-
Administer a dose within the range of 1-5 mg/kg via intraperitoneal (i.p.) injection.[4] The exact dose may need to be optimized for your specific model and the severity of the CRS.
-
-
Anti-mouse IL-6R Antibody Administration:
-
If IL-6 levels are particularly high, consider the administration of a neutralizing anti-mouse IL-6R antibody.
-
Administer a dose of 100-400 µg per mouse via intravenous (i.v.) or i.p. injection.[6]
-
-
Post-Intervention Monitoring: Continue to closely monitor clinical signs, body temperature, and cytokine levels to evaluate the effectiveness of the intervention. A second dose of the mitigating agent may be administered if there is no improvement within 4-6 hours, but this should be done with caution and in accordance with your institution's animal care and use guidelines.
Signaling Pathways and Workflows
Caption: this compound-induced cytokine release signaling pathway.
Caption: Experimental workflow for managing this compound-induced CRS.
References
- 1. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdgs.osaka-u.ac.jp [sdgs.osaka-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Anti-IL-6 Versus Anti-IL-6R Blocking Antibodies to Treat Acute Ebola Infection in BALB/c Mice: Potential Implications for Treating Cytokine Release Syndrome [frontiersin.org]
- 7. Phase I dose-escalation study of this compound, an oral inhibitor of apoptosis proteins inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Role of cIAP2 Upregulation in LCL161 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of cellular inhibitor of apoptosis protein 2 (cIAP2) upregulation in resistance to the SMAC mimetic LCL161.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| Problem: No/Weak cIAP2 Signal in Western Blot | 1. Low Protein Expression: The cell line may not express cIAP2 at a detectable level. 2. Inefficient Protein Extraction: Incomplete lysis can lead to poor protein yield. 3. Antibody Issues: The primary or secondary antibody may not be optimal or may have lost activity. 4. Inefficient Transfer: Poor transfer of high molecular weight proteins like cIAP2 (~68 kDa) from the gel to the membrane. | 1. Cell Line Selection: Confirm cIAP2 expression in your cell line using published data or by testing a positive control cell line (e.g., some lymphoma or solid tumor cell lines). 2. Lysis Buffer Optimization: Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption. 3. Antibody Validation: Use a validated cIAP2 antibody. Test different antibody concentrations and incubation times. Ensure the secondary antibody is appropriate for the primary antibody's host species. 4. Transfer Optimization: Use a PVDF membrane and optimize transfer conditions (e.g., extend transfer time, use a wet transfer system) to ensure efficient transfer of proteins in the 60-70 kDa range. |
| Problem: High Background in cIAP2 Western Blot | 1. Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 2. Antibody Concentration Too High: High concentrations of primary or secondary antibodies can lead to non-specific binding. 3. Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane. | 1. Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). 2. Titrate Antibodies: Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies. 3. Improve Washing: Increase the number and duration of washes with a buffer containing a mild detergent (e.g., TBST with 0.1% Tween-20). |
| Problem: Inconsistent IC50 Values for this compound in Cell Viability Assays | 1. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. 2. Drug Dilution Errors: Inaccurate serial dilutions of this compound can lead to incorrect final concentrations. 3. Incubation Time Variation: Different incubation times with the drug will affect cell viability. 4. Assay Reagent Issues: The viability assay reagent (e.g., MTT, MTS) may be expired or improperly prepared. | 1. Standardize Cell Seeding: Ensure accurate cell counting and even distribution of cells in the wells. Allow cells to adhere and resume growth overnight before adding the drug. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. 3. Consistent Incubation: Use a consistent and appropriate incubation time for this compound treatment based on your cell line's doubling time and the experimental goals. 4. Reagent Quality Control: Use fresh, properly stored viability assay reagents and follow the manufacturer's instructions carefully. |
| Problem: No Difference in this compound Sensitivity Between Control and cIAP2 Overexpressing Cells | 1. Inefficient cIAP2 Overexpression: The level of cIAP2 overexpression may not be sufficient to confer resistance. 2. Off-Target Effects of this compound: At high concentrations, this compound may induce cell death through cIAP2-independent mechanisms. 3. Compensatory Mechanisms: The cells may have activated other survival pathways that mask the effect of cIAP2 upregulation. | 1. Verify Overexpression: Confirm the level of cIAP2 overexpression by Western blot. If necessary, generate a new cell line with higher cIAP2 expression. 2. Dose-Response Curve: Perform a full dose-response curve for this compound to identify a concentration range where cIAP2-mediated effects are most prominent. 3. Investigate Other Pathways: Explore the involvement of other anti-apoptotic proteins (e.g., XIAP, Bcl-2 family members) or survival signaling pathways (e.g., NF-κB, PI3K/Akt). |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding cIAP2 upregulation and this compound resistance.
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that mimics the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases). It binds to the BIR (Baculoviral IAP Repeat) domains of Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1 and cIAP2, with high affinity.[1][2] This binding induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][2] The degradation of cIAPs leads to the activation of the non-canonical NF-κB pathway and can sensitize cancer cells to apoptosis, often in the presence of a co-stimulus like TNFα.
Q2: How does upregulation of cIAP2 contribute to this compound resistance?
Upregulation of cIAP2 can confer resistance to this compound through several mechanisms. In some cancer cells, upon treatment with a SMAC mimetic, cIAP2 is initially degraded but then its expression rebounds to high levels. This newly synthesized cIAP2 can be refractory to subsequent degradation by the drug. This sustained high level of cIAP2 can then continue to inhibit apoptosis and promote cell survival, effectively rendering the cells resistant to this compound-induced cell death. This upregulation of cIAP2 is often driven by the activation of the NF-κB and PI3K signaling pathways.
Q3: How can I determine if cIAP2 upregulation is the cause of this compound resistance in my cell line?
To investigate the role of cIAP2 in this compound resistance, you can perform the following experiments:
-
Western Blot Analysis: Compare the basal expression of cIAP2 in your resistant cell line to a sensitive control. Also, perform a time-course experiment to monitor cIAP2 protein levels after this compound treatment in both cell lines. A rebound or sustained high level of cIAP2 in the resistant line would be indicative of its involvement.
-
Gene Knockdown: Use siRNA or shRNA to specifically knockdown cIAP2 expression in the resistant cell line. If downregulation of cIAP2 sensitizes the cells to this compound, it confirms its role in resistance.
-
cIAP2 Overexpression: Conversely, overexpress cIAP2 in a sensitive cell line and assess whether this confers resistance to this compound.
Q4: Are there ways to overcome cIAP2-mediated resistance to this compound?
Yes, several strategies can be explored to overcome cIAP2-mediated resistance:
-
Combination Therapy: Combining this compound with inhibitors of pathways that drive cIAP2 upregulation, such as NF-κB or PI3K inhibitors, may prevent the rebound of cIAP2 and restore sensitivity to this compound.
-
Alternative SMAC Mimetics: Different SMAC mimetics may have varying affinities for cIAP2 or may be less susceptible to resistance mechanisms. Testing other SMAC mimetics could be a viable option.
-
Targeting Downstream Effectors: If cIAP2-mediated resistance involves the activation of other survival pathways, targeting key components of those pathways in combination with this compound could be effective.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound sensitivity and cIAP expression.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | cIAP2 Expression Status | Reference |
| HNSCC (HPV-) | Head and Neck Squamous Cell Carcinoma | 32 - 95 | Varies | [1] |
| MM cell lines (sensitive) | Multiple Myeloma | 2.5 - 5 | Low/Absent | [3] |
| MM cell lines (resistant) | Multiple Myeloma | >15 | Varies | [3] |
| L929 JAK2V617F | Murine Fibroblast | 0.45 | Not specified | [4] |
| L929 JAK2WT | Murine Fibroblast | 9.5 | Not specified | [4] |
| HuCCT-1 | Cholangiocarcinoma | 7.18 | Expressed | [5] |
| KKU-213A | Cholangiocarcinoma | 5.83 | Expressed | [5] |
| KKU-213B | Cholangiocarcinoma | 7.77 | Expressed | [5] |
Table 2: cIAP Expression in this compound Sensitive vs. Resistant Contexts
| Cell Line/Condition | This compound Sensitivity | cIAP1 Expression | cIAP2 Expression | Key Observation | Reference |
| MM cell lines | Heterogeneous | Fairly similar across lines | Not predictive of sensitivity | Baseline IAP levels do not appear to predict this compound sensitivity. | [3] |
| HNSCC cell lines | Highly resistant as single agent | Degraded by this compound | Degraded by this compound | This compound induces potent downregulation of cIAP1 and cIAP2. | [1] |
| Cholangiocarcinoma cells | Sensitive to combination | Upregulated by Palbociclib | Upregulated by Palbociclib | CDK4/6 inhibition upregulates cIAP1/2, sensitizing cells to this compound. | [5] |
| This compound-resistant MM cells | Resistant | Not specified | Failure of downregulation | Resistance is attributed to the failure of cIAP2 downregulation. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for cIAP2 Detection
1. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. c. Incubate on ice for 30 minutes with intermittent vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE: a. Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load samples onto a 4-12% SDS-polyacrylamide gel. c. Run the gel at 100-150V until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by Ponceau S staining.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against cIAP2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Incubate overnight to allow cells to attach.
2. Drug Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO). c. Incubate the plate for the desired treatment period (e.g., 48-72 hours).
3. MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker for 10 minutes.
5. Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control.
Immunoprecipitation of cIAP1/cIAP2 Complex
1. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with gentle agitation. d. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
2. Pre-clearing the Lysate: a. Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. b. Place the tube on a magnetic rack and collect the supernatant (pre-cleared lysate).
3. Immunoprecipitation: a. Add the primary antibody against cIAP1 or cIAP2 to the pre-cleared lysate. b. Incubate overnight at 4°C with gentle rotation. c. Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
4. Washing: a. Pellet the beads using a magnetic rack and discard the supernatant. b. Wash the beads three to five times with ice-cold lysis buffer.
5. Elution: a. Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and heating at 95-100°C for 5-10 minutes. b. Pellet the beads and collect the supernatant for Western blot analysis.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound leading to non-canonical NF-κB activation.
Caption: Signaling pathways contributing to cIAP2-mediated this compound resistance.
Caption: Experimental workflow to investigate the role of cIAP2 in this compound resistance.
References
- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: ALK F1174L Mutation and LCL161 Insensibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the association between the ALK F1174L mutation and insensibility to the SMAC mimetic LCL161.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between the ALK F1174L mutation and this compound?
A1: The ALK F1174L mutation, a common activating mutation in neuroblastoma, is associated with insensibility to the pro-apoptotic sensitizing effects of this compound when used in combination with certain chemotherapeutics.[1] This mutation leads to aberrant activation of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a second-generation SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It functions by targeting and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP. By doing so, this compound promotes the activation of caspases, which are key executioner proteins in the apoptotic cell death pathway.
Q3: How does the ALK F1174L mutation lead to insensibility to this compound?
A3: The constitutively active ALK F1174L kinase promotes cell survival by upregulating anti-apoptotic proteins, specifically Bcl-2 and Bcl-w.[2] This upregulation provides a bypass mechanism to the pro-apoptotic signals induced by this compound's inhibition of IAPs. Essentially, even if IAPs are inhibited, the overexpressed Bcl-2 and Bcl-w prevent the activation of the intrinsic apoptotic pathway.
Q4: Can this insensibility to this compound in ALK F1174L mutant cells be overcome?
A4: Yes, studies have shown that inhibiting the aberrant ALK kinase activity in F1174L mutant cells can restore sensitivity to apoptosis-inducing agents. For example, the use of an ALK inhibitor like TAE684 has been shown to synergistically interact with this compound to overcome this resistance.[1]
Q5: What are the downstream signaling pathways activated by the ALK F1174L mutation?
A5: The ALK F1174L mutation leads to the constitutive activation of several downstream signaling pathways that promote cell proliferation and survival, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways. These pathways contribute to the upregulation of anti-apoptotic proteins and resistance to apoptosis.[3]
Quantitative Data
The following table summarizes the 50% inhibitory concentration (IC50) of this compound as a monotherapy in various neuroblastoma cell lines. Note the higher IC50 values, indicating lower sensitivity, in cell lines known to harbor the ALK F1174L mutation (e.g., SH-SY5Y, Kelly) compared to some ALK wild-type lines.
| Cell Line | ALK Status | This compound IC50 (µM) | Reference |
| SH-SY5Y | F1174L | 77.9 | Najem et al., 2016 |
| Kelly | F1174L | 65.4 | Najem et al., 2016 |
| SK-N-BE(2)-M17 | Wild-Type | 49.4 | Najem et al., 2016 |
| IMR-5 | Wild-Type | 70.2 | Najem et al., 2016 |
| NGP | Wild-Type | 58.6 | Najem et al., 2016 |
| SK-N-AS | Wild-Type | >100 | Ota et al., 2021 |
| SK-N-FI | Wild-Type | >100 | Ota et al., 2021 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y for ALK F1174L, SK-N-AS for ALK wild-type)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in response to this compound treatment.
Materials:
-
Neuroblastoma cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot for ALK Signaling Pathway
This protocol is for assessing the activation of ALK and its downstream signaling pathways.
Materials:
-
Neuroblastoma cell lysates
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-Bcl-w)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Troubleshooting Guides
Cell Viability Assays
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate. | Ensure thorough mixing of cell suspension before seeding. Avoid using the outer wells of the plate. |
| Low signal or no dose-response | Incorrect drug concentration, short incubation time, resistant cell line. | Verify drug concentration and activity. Optimize incubation time. Confirm the expected sensitivity of the cell line. |
| High background absorbance | Contamination, high cell density. | Check for microbial contamination. Optimize cell seeding density. |
Apoptosis Assays
| Issue | Possible Cause | Recommendation |
| High percentage of necrotic cells (Annexin V+/PI+) in control | Harsh cell handling, over-trypsinization. | Handle cells gently. Use a cell scraper or a milder dissociation reagent. |
| No increase in apoptosis after treatment | Ineffective drug concentration or incubation time, resistant cells. | Perform a dose-response and time-course experiment. Confirm the mechanism of cell death. |
| Annexin V-positive signal in unstained control | Autofluorescence. | Use an unstained control to set the baseline fluorescence. |
Western Blotting
| Issue | Possible Cause | Recommendation |
| Weak or no signal for phospho-proteins | Phosphatase activity during sample preparation, low protein abundance. | Add phosphatase inhibitors to the lysis buffer. Enrich for the protein of interest using immunoprecipitation. |
| High background | Insufficient blocking, high antibody concentration. | Optimize blocking time and agent (BSA is often preferred for phospho-antibodies). Titrate primary and secondary antibodies. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Add protease inhibitors to the lysis buffer and work quickly on ice. |
Visualizations
References
- 1. Smac mimetic this compound supports neuroblastoma chemotherapy in a drug class-dependent manner and synergistically interacts with ALK inhibitor TAE684 in cells with ALK mutation F1174L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ALKF1174L mutation potentiates the oncogenic activity of MYCN in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroblastoma-associated F1174L ALK mutation causes resistance to an ALK kinase inhibitor in ALK-translocated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating LCL161 and JAK2 Inhibitor Combinations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the combination of LCL161, a SMAC mimetic, with JAK2 inhibitors to address therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the underlying rationale for combining this compound with a JAK2 inhibitor?
The primary rationale stems from the observation that myeloproliferative neoplasms (MPNs) with activating JAK2 mutations, such as JAK2V617F, exhibit hyperactivation of the NF-κB signaling pathway.[1][2] this compound, as a SMAC mimetic, inhibits Cellular Inhibitor of Apoptosis Proteins (cIAPs), which are negative regulators of NF-κB. By inhibiting cIAPs, this compound is hypothesized to promote apoptosis in cancer cells that are dependent on NF-κB for survival.[3][4] The goal of combining it with a JAK2 inhibitor would be to simultaneously target the primary oncogenic driver (activated JAK2) and a key survival pathway (NF-κB), potentially leading to synergistic cell killing and overcoming resistance.
Q2: Preclinical data suggests combining this compound with a JAK2 inhibitor could be antagonistic. Why is this?
Intriguing preclinical studies have shown that the hypersensitivity of JAK2V617F-mutated cells to this compound is actually dependent on active JAK2 kinase signaling.[1][2] When JAK2 inhibitors like ruxolitinib were added, they reversed the selective sensitivity of these mutant cells to this compound.[1] This suggests that JAK2 kinase activity is required for the NF-κB activation that sensitizes these cells to SMAC mimetic-induced death. Therefore, concurrent inhibition of JAK2 could inadvertently protect the mutant cells from this compound's effects, leading to an antagonistic rather than synergistic outcome.[1][2]
Q3: Is there any clinical evidence for using this compound in patients who have been treated with JAK2 inhibitors?
Yes, a phase 2 clinical trial of this compound monotherapy was conducted in patients with intermediate to high-risk myelofibrosis.[3][5] A significant portion of these patients (55% in one report) had prior exposure to JAK2 inhibitors.[4] The study reported a 30% objective response rate in this heavily pre-treated population, with a median overall survival of 34 months.[3][5] This suggests that this compound has activity in a patient population that is resistant to or has failed JAK2 inhibitor therapy. This may imply a sequential, rather than concurrent, therapeutic window for these two classes of drugs.
Q4: What are the primary mechanisms of resistance to JAK2 inhibitors?
Resistance to JAK2 inhibitors can be complex and is not typically associated with secondary mutations in the JAK2 gene in MPN patients.[6] Instead, resistance mechanisms often involve functional adaptations and signaling pathway reactivation. These can include:
-
Reactivation of JAK2 signaling through heterodimerization with other JAK family members (e.g., JAK1, TYK2), which can trans-activate JAK2.[6][7]
-
Upregulation of pro-survival pathways , such as the PI3K/Akt and MAPK pathways, which are also downstream of JAK2.[7]
-
Activation of alternative signaling pathways that can bypass the need for JAK2, such as through the AXL kinase.[8]
-
Persistence of the malignant clone despite symptomatic improvement, suggesting incomplete target inhibition at achievable drug concentrations.[6]
Q5: How can I confirm that this compound is hitting its target (cIAPs) in my cellular model?
The molecular hallmark of this compound activity is the degradation of its primary targets, cIAP1 and, to a lesser extent, cIAP2 and XIAP.[3][9] To confirm target engagement, you should perform a western blot on cell lysates treated with this compound. A significant reduction in the protein levels of cIAP1 is the most reliable indicator of on-target activity.[3][4] It is also useful to measure levels of XIAP, as high baseline levels or an increase during therapy have been associated with resistance to this compound.[3][4]
Signaling and Experimental Workflow Diagrams
Here are diagrams illustrating the key signaling pathways and a general experimental workflow for studying the this compound and JAK2 inhibitor combination.
References
- 1. The SMAC mimetic LCL-161 selectively targets JAK2V617F mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SMAC mimetic LCL-161 selectively targets JAK2V617F mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Final results of a phase 2 clinical trial of this compound, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Final results of a phase 2 clinical trial of this compound, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased sensitivity to SMAC mimetic this compound identified by longitudinal ex vivo pharmacogenomics of recurrent, KRAS mutated rectal cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
LCL161 Technical Support Center: Managing Nausea and Fatigue in Clinical Settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address LCL161-induced nausea and fatigue in clinical and experimental settings. The information is based on findings from clinical trials and the known mechanism of action of this compound as a Second Mitochondrial-derived Activator of Caspases (SMAC) mimetic and Inhibitor of Apoptosis Protein (IAP) antagonist.
Quantitative Data Summary
The following tables summarize the incidence of nausea and fatigue observed in key clinical trials of this compound.
Table 1: Incidence of Nausea/Vomiting and Fatigue with Single-Agent this compound
| Clinical Trial | Patient Population | This compound Dosing | Incidence of Nausea/Vomiting | Incidence of Fatigue/Asthenia | Citation(s) |
| Phase II (NCT02098161) | Myelofibrosis | Starting dose: 1500 mg weekly | 64% (mostly Grade 1/2) | 46% | [1][2][3] |
| Phase I (Dose-Escalation) | Advanced Solid Tumors | 10 mg to 3000 mg weekly | Common, but not severe | Common, but not severe | [4] |
N/V: Nausea/Vomiting
Signaling Pathways and Mechanism of Side Effects
This compound is a SMAC mimetic that targets and inhibits IAPs, leading to the degradation of cellular IAP1 (cIAP1) and cIAP2. This action removes the inhibition of the non-canonical NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This cytokine release is a key part of this compound's anti-tumor activity but is also implicated in the development of side effects like nausea and fatigue.[5] The release of cytokines can lead to a systemic inflammatory response, sometimes manifesting as Cytokine Release Syndrome (CRS), which can present with flu-like symptoms including fever, headache, nausea, and fatigue.[6][7][8]
// Nodes this compound [label="this compound\n(SMAC Mimetic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IAPs [label="IAPs\n(cIAP1, cIAP2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="Non-canonical\nNF-κB Pathway Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokine\nRelease (e.g., TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nausea [label="Nausea", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fatigue [label="Fatigue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antitumor [label="Anti-tumor Effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> IAPs [label="Inhibits"]; IAPs -> NFkB [label="Inhibits", style=dashed]; NFkB -> Cytokines [label="Induces"]; Cytokines -> Nausea; Cytokines -> Fatigue; Cytokines -> Antitumor; } dot Caption: this compound mechanism leading to both anti-tumor effects and side effects.
Troubleshooting Guides and FAQs
This section provides a question-and-answer format to address specific issues that may be encountered during experiments with this compound.
Frequently Asked Questions
Q1: What is the likely mechanism behind this compound-induced nausea and fatigue?
A1: The most probable cause is the on-target effect of this compound, which involves the activation of the NF-κB pathway and subsequent release of pro-inflammatory cytokines.[5] This can induce a state of systemic inflammation, leading to symptoms characteristic of "sickness behavior," which include nausea and fatigue.[9][10]
Q2: How soon after this compound administration can nausea and fatigue be expected to occur?
A2: While specific onset data for this compound is not extensively published, cytokine-related side effects generally appear within hours to days after treatment. In a phase II trial, a distinct fatigue syndrome was noted to last for a maximum of 24 to 48 hours in most patients where it occurred.[2]
Q3: Are there any patient-specific factors that might increase the risk of developing nausea and fatigue with this compound?
A3: While specific risk factors for this compound have not been detailed, general risk factors for chemotherapy-induced nausea and fatigue may apply. These can include younger age, female gender, history of motion sickness, and anxiety for nausea. For fatigue, pre-existing fatigue, anemia, and psychological distress can be contributing factors.
Q4: Can this compound-induced fatigue be distinguished from disease-related fatigue?
A4: Yes, in a phase II study in myelofibrosis patients, the this compound-induced fatigue was described as a "distinct grade 2 fatigue syndrome" that was clinically distinguishable from the baseline fatigue associated with the underlying disease.[2] This suggests that the character and timing of the fatigue post-dose can help in its attribution to the drug.
Troubleshooting Guide
Issue 1: A significant number of participants in our trial are reporting Grade 2 or higher fatigue.
Troubleshooting Steps:
-
Confirm Onset and Duration: Document the timing of fatigue onset in relation to this compound administration and its duration. A pattern of fatigue appearing within 24-48 hours post-dose and then resolving may be indicative of a drug-related effect.[2]
-
Assess for Confounding Factors: Rule out other potential causes of fatigue such as disease progression, anemia, or other medications.
-
Dose Modification: As per the clinical trial protocol from the myelofibrosis study, dose reduction may be a necessary management strategy. The protocol allowed for two levels of dose reduction (from 1500 mg to 1200 mg, and then to 900 mg weekly).[2] A similar dose reduction strategy could be considered in your experimental design, with pre-specified criteria for when to implement it.
-
Supportive Care: Recommend standard supportive care measures for cancer-related fatigue, which may include patient education on energy conservation, encouraging moderate exercise as tolerated, and ensuring adequate hydration and nutrition.
Issue 2: Participants are experiencing persistent nausea despite standard antiemetic prophylaxis.
Troubleshooting Steps:
-
Review Antiemetic Regimen: Ensure that the prophylactic antiemetic regimen is optimized according to current guidelines (e.g., ASCO, MASCC). For moderately emetogenic therapies, this often includes a 5-HT3 receptor antagonist and a corticosteroid.
-
Consider Additional Agents: For breakthrough nausea, consider the addition of "as-needed" antiemetics from a different drug class, such as a dopamine receptor antagonist or an atypical antipsychotic with antiemetic properties.
-
Investigate Cytokine-Mediated Effects: Given the mechanism of this compound, the nausea may be cytokine-mediated. While not standard practice, exploring the use of agents that modulate the inflammatory response could be a research consideration, under strict protocol guidelines.
-
Dietary and Behavioral Modifications: Advise patients on small, frequent meals, avoiding spicy or fatty foods, and maintaining adequate hydration.
Experimental Protocols
Protocol for Assessment of Nausea
Objective: To systematically assess the incidence and severity of nausea in patients receiving this compound.
Methodology:
-
Patient-Reported Outcomes (PROs): Utilize a validated instrument for assessing nausea. A common approach is to use a simple patient diary where nausea is rated on a numeric rating scale (NRS) from 0 (no nausea) to 10 (nausea as bad as it can be).
-
Timing of Assessment:
-
Baseline: Assess nausea within 24 hours prior to the first dose of this compound.
-
Post-Dose: Daily assessments for the first 7 days of the first cycle. For subsequent cycles, assessments can be performed on the day of and for 2-3 days following this compound administration.
-
-
Data Collection: Patients should record the worst level of nausea experienced in the past 24 hours.
-
Grading: Grade nausea according to the Common Terminology Criteria for Adverse Events (CTCAE).
Protocol for Assessment of Fatigue
Objective: To quantify the severity and impact of fatigue in patients treated with this compound.
Methodology:
-
Validated Questionnaires:
-
Brief Fatigue Inventory (BFI): A 9-item questionnaire that assesses fatigue severity and its interference with daily activities over the past 24 hours. It is quick to administer (approximately 5 minutes).[11][12]
-
Functional Assessment of Chronic Illness Therapy - Fatigue (FACIT-F): A 40-item scale that provides a more comprehensive assessment of fatigue and its impact on physical, social/family, emotional, and functional well-being over the past 7 days.[3][10]
-
-
Timing of Assessment:
-
Baseline: Administer the chosen questionnaire before the first dose of this compound.
-
Follow-up: Administer at the beginning of each treatment cycle to assess the cumulative effect and at specific time points post-dose (e.g., day 3 or 4 of each cycle) to capture peak fatigue.
-
-
Scoring:
-
BFI: Scores are categorized as mild (1-3), moderate (4-6), and severe (7-10). A global fatigue score is the average of all 9 items.[11]
-
FACIT-F: Scored based on subscales and a total score. Higher scores indicate less fatigue.
-
// Nodes Start [label="Start of\nTreatment Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Baseline Assessment\n(BFI/FACIT-F, Nausea NRS)\n(Pre-dose)", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="this compound Administration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Daily [label="Daily Nausea Assessment\n(NRS for first week)", fillcolor="#F1F3F4", fontcolor="#202124"]; PostDoseFatigue [label="Post-Dose Fatigue\nAssessment (BFI)\n(e.g., Day 3-4)", fillcolor="#F1F3F4", fontcolor="#202124"]; NextCycle [label="Start of Next Cycle\nAssessment (BFI/FACIT-F)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End of Study", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Baseline; Baseline -> Dosing; Dosing -> Daily; Dosing -> PostDoseFatigue; PostDoseFatigue -> NextCycle; Daily -> NextCycle [label="After 7 days"]; NextCycle -> Dosing [label="Repeat Cycle"]; NextCycle -> End [label="Treatment Completion"]; } dot Caption: Workflow for assessing nausea and fatigue during this compound treatment.
Logical Relationships for Troubleshooting
// Nodes Symptom [label="Patient Reports Nausea or Fatigue", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Grade [label="Grade the Symptom (CTCAE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grade1 [label="Grade 1", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grade2 [label="Grade 2 or Higher", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SupportiveCare [label="Continue this compound\nProvide Supportive Care", fillcolor="#F1F3F4", fontcolor="#202124"]; AssessConfounders [label="Assess for Confounding Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; DoseModification [label="Consider Dose Modification\n(per protocol)", fillcolor="#F1F3F4", fontcolor="#202124"]; IntensifySupport [label="Intensify Supportive Care\n(e.g., additional antiemetics)", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolution [label="Symptom Resolves to\nGrade 1 or Baseline?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Continue [label="Continue Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; Re-evaluate [label="Re-evaluate Treatment Plan", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Symptom -> Grade; Grade -> Grade1 [label="Mild"]; Grade -> Grade2 [label="Moderate to Severe"]; Grade1 -> SupportiveCare; Grade2 -> AssessConfounders; AssessConfounders -> DoseModification; DoseModification -> IntensifySupport; IntensifySupport -> Resolution; Resolution -> Continue [label="Yes"]; Resolution -> Re-evaluate [label="No"]; } dot Caption: Decision-making flowchart for managing this compound-induced nausea and fatigue.
References
- 1. mdpi.com [mdpi.com]
- 2. Final results of a phase 2 clinical trial of this compound, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Final results of a phase 2 clinical trial of this compound, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathophysiology of Cancer-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lymphoedemaeducation.com.au [lymphoedemaeducation.com.au]
- 9. researchgate.net [researchgate.net]
- 10. Treatment-related adverse events of PD-1 and PD-L1 inhibitor-based combination therapies in clinical trials: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perturbations in Endocytotic and Apoptotic Pathways Are Associated With Chemotherapy-Induced Nausea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asco.org [asco.org]
Validation & Comparative
Monovalent vs. Bivalent IAP Inhibitors: A Comparative Guide for Cancer Therapy
A detailed analysis of the structural, mechanistic, and therapeutic differences between monovalent and bivalent SMAC mimetics in oncology.
In the landscape of targeted cancer therapy, the Inhibitor of Apoptosis Proteins (IAPs) have emerged as critical targets. IAPs are a family of anti-apoptotic proteins frequently overexpressed in tumor cells, contributing to therapeutic resistance and poor prognosis.[1][2][3][4][5] To counteract this, small-molecule drugs that mimic the endogenous IAP antagonist, SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI), have been developed.[5][6] These "SMAC mimetics" are broadly classified into two categories based on their structure: monovalent and bivalent. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug developers in the field.
Differentiating by Design: Structure Defines Function
The fundamental difference between these two classes lies in their molecular structure, which dictates their mechanism of action and potency.
-
Monovalent IAP Inhibitors: These compounds possess a single binding motif that mimics the N-terminal "AVPI" (Alanine-Valine-Proline-Isoleucine) sequence of the mature SMAC protein.[7][8][9] This single head allows them to bind to a groove in the Baculovirus IAP Repeat (BIR) domains of IAP proteins, primarily the BIR3 domain of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[10] Examples of monovalent inhibitors that have entered clinical trials include LCL161, AT-406 (Debio1143/Xevinapant), GDC-0152, and CUDC-427 (GDC-0917).[7]
-
Bivalent IAP Inhibitors: These inhibitors are engineered with two SMAC-mimetic motifs connected by a chemical linker.[7][8][9] This design is inspired by the homodimeric nature of the native SMAC protein.[10] The dual-headed structure allows for simultaneous engagement with multiple BIR domains, either on the same IAP protein or by bridging two IAP molecules. This avidity effect generally leads to significantly higher potency.[8][9][11] Prominent examples include Birinapant (TL32711), SM-164, BV6, and APG-1387.[7][12]
Mechanism of Action: A Tale of Two Potencies
Both monovalent and bivalent IAP inhibitors function by antagonizing IAPs, but their bivalency gives the latter a distinct mechanistic advantage. The primary mechanism for both involves binding to cIAP1 and cIAP2, which triggers their auto-ubiquitination and subsequent degradation by the proteasome.[8][10][11] The loss of cIAPs has two major consequences:
-
Stabilization of NIK and Non-Canonical NF-κB Activation: cIAPs constantly target NF-κB-inducing kinase (NIK) for degradation. Their removal leads to NIK accumulation, which activates the non-canonical NF-κB pathway, often resulting in the production of tumor necrosis factor-alpha (TNFα).[3]
-
Promotion of Apoptosis: The depletion of cIAPs, especially in the presence of TNFα (either produced endogenously or from the tumor microenvironment), prevents the formation of pro-survival signaling complexes at the TNF receptor 1 (TNFR1). This shifts the balance towards the formation of a death-inducing complex (Complex II or the ripoptosome), which contains RIPK1 and Caspase-8, leading to Caspase-8 activation and apoptosis.[3][8][13]
While both classes follow this general pathway, bivalent inhibitors exhibit key differences:
-
Enhanced cIAP Degradation: Bivalent inhibitors are more efficient at inducing the degradation of cIAPs. Studies have shown that even at high concentrations, monovalent inhibitors can leave a residual pool of cIAP1, particularly that which is associated with TRAF2 (TNF receptor-associated factor 2).[10] Bivalent inhibitors are more effective at degrading this TRAF2-associated cIAP1, leading to a more potent inhibition of canonical NF-κB activation.[10]
-
Superior XIAP Antagonism: XIAP is the only IAP member that can directly inhibit effector caspases (-3 and -7) and initiator caspase-9.[14][15] While monovalent agents can bind to the BIR3 domain of XIAP, they are less effective at antagonizing the full-length protein. Bivalent inhibitors, by concurrently binding to the BIR2 and BIR3 domains of a single XIAP molecule, act as ultra-potent XIAP antagonists, effectively reversing caspase inhibition.[9][16]
Quantitative Comparison of Performance
Experimental data consistently demonstrates the superior potency of bivalent IAP inhibitors over their monovalent counterparts. This is evident in both biochemical binding assays and cellular functional assays. Bivalent SMAC mimetics are often 100 to 1000 times more potent than their monovalent equivalents in inducing apoptosis.[8]
Table 1: Comparison of Binding Affinities to IAP BIR Domains
| Compound | Class | Target IAP | Binding Affinity (IC₅₀ or Kᵢ, nM) | Reference |
| Monovalent | ||||
| GDC-0152 | Monovalent | cIAP1 (BIR3) | 17 | [17] |
| cIAP2 (BIR3) | 43 | [17] | ||
| XIAP (BIR3) | 28 | [17] | ||
| ML-IAP (BIR) | 14 | [17] | ||
| AT-406 | Monovalent | cIAP1 | Preferential Target | [7] |
| (Debio1143) | cIAP2 | Preferential Target | [7] | |
| Bivalent | ||||
| Birinapant | Bivalent | cIAP1 (BIR3) | <1 | [18] |
| (TL32711) | XIAP (BIR3) | 45 | [18] | |
| SM-164 | Bivalent | XIAP (L-BIR2-BIR3) | 1.39 | [19] |
| Monovalent | Monovalent | XIAP (L-BIR2-BIR3) | 438 | [19] |
| Precursor of SM-164 |
Note: Binding affinity values can vary based on the specific assay conditions. This table is for comparative purposes.
Table 2: Comparison of Cellular Activity
| Compound | Class | Cell Line | Assay | Potency (IC₅₀ or EC₅₀) | Reference |
| SM-164 | Bivalent | HL-60 (Leukemia) | Cell Growth Inhibition | 1 nM | [19] |
| Monovalent | Monovalent | HL-60 (Leukemia) | Cell Growth Inhibition | 1400-2000 nM | [19] |
| Precursors of SM-164 | |||||
| Birinapant | Bivalent | Various | Single-agent apoptosis | Potent in sensitive lines | [13] |
| This compound | Monovalent | Various | Single-agent apoptosis | Less potent than bivalents | [7][20] |
| CUDC-427 | Monovalent | MDA-MB-231 | cIAP1 Reduction (PBMCs) | >80% inhibition at >100 nM | [21] |
The data clearly indicates that the bivalent structure of compounds like SM-164 leads to a several hundred-fold increase in potency in both binding to XIAP and inhibiting cancer cell growth compared to its monovalent precursors.[19]
Key Experimental Protocols
The evaluation of IAP inhibitors relies on a standardized set of biochemical and cellular assays to determine their binding affinity, mechanism of action, and anti-tumor efficacy.
1. Fluorescence Polarization (FP) Binding Assay
-
Objective: To determine the binding affinity (IC₅₀) of the inhibitor to a specific IAP BIR domain.
-
Methodology:
-
A fluorescently-labeled peptide probe that mimics the SMAC N-terminus is incubated with a purified, recombinant IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3).
-
In this bound state, the probe-protein complex is large and tumbles slowly in solution, resulting in a high fluorescence polarization signal.
-
The test inhibitor (monovalent or bivalent) is added at increasing concentrations.
-
The inhibitor competes with the fluorescent probe for binding to the BIR domain. As the probe is displaced, it tumbles more rapidly, causing a decrease in the polarization signal.
-
The IC₅₀ value is calculated as the concentration of inhibitor required to displace 50% of the bound probe.
-
2. Western Blot for cIAP1 Degradation
-
Objective: To confirm the on-target effect of the inhibitor by measuring the degradation of cIAP1.
-
Methodology:
-
Cancer cells are cultured and treated with the IAP inhibitor at various concentrations and for different time points (e.g., 1, 2, 4, 8 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentrations are normalized using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for cIAP1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. A reduction or disappearance of the cIAP1 band indicates inhibitor-induced degradation.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the IAP inhibitor in a living organism.
-
Methodology:
-
An appropriate human cancer cell line (e.g., MDA-MB-231 breast cancer) is selected.[21]
-
Cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[21]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (vehicle control, monovalent inhibitor, bivalent inhibitor, combination therapy).
-
The inhibitor is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).[21]
-
The study concludes when tumors in the control group reach a predetermined maximum size. Efficacy is assessed by comparing the tumor growth inhibition between the treatment groups.
-
Clinical Landscape and Future Directions
Despite promising preclinical data, the performance of IAP inhibitors as single agents in clinical trials has been modest, with objective responses seen in only a small subset of patients.[3][5] This has shifted the focus towards combination therapies, where IAP inhibitors can act as sensitizers to other treatments like chemotherapy, radiotherapy, and immunotherapy.[2][14][22]
-
Monovalent Inhibitors in the Clinic: this compound and Xevinapant (AT-406/Debio1143) have been extensively studied. Xevinapant, in combination with chemoradiotherapy, has shown positive results in a Phase II trial for head and neck squamous cell carcinoma (HNSCC).[2][22]
-
Bivalent Inhibitors in the Clinic: Birinapant has been evaluated in numerous trials for both solid tumors and hematological malignancies.[7] While single-agent activity is limited, its potent immunomodulatory effects make it a candidate for combination with checkpoint inhibitors.[3] The bivalent agent APG-1387 is also in Phase I/II trials, both as a monotherapy and in combination with the PD-1 inhibitor toripalimab.[12][23]
Conclusion: Potency vs. Properties
The comparison between monovalent and bivalent IAP inhibitors highlights a classic drug development trade-off between potency and drug-like properties.
Bivalent IAP inhibitors are unequivocally more potent at the molecular and cellular levels.[7][8] Their ability to potently degrade cIAPs and antagonize XIAP makes them highly effective tools for inducing apoptosis. However, their larger size and structural complexity can sometimes pose challenges for achieving favorable pharmacokinetic (PK) properties, such as oral bioavailability.[9]
Monovalent IAP inhibitors, while less potent, often possess more favorable drug-like properties , including better oral bioavailability, which simplifies clinical administration.[9] Their development continues, with agents like Xevinapant showing promise in specific combination settings.
Ultimately, the choice between developing a monovalent or bivalent inhibitor depends on the therapeutic strategy. For applications requiring maximum target engagement and cell-killing potency, a bivalent approach is superior. For indications where oral dosing and a wider therapeutic window are paramount, a monovalent inhibitor may be preferred. The future of IAP-targeted therapy will likely involve the strategic use of both classes, increasingly as part of rational combination regimens designed to overcome cancer's inherent resistance to apoptosis.
References
- 1. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IAP Inhibition [merckgrouponcology.com]
- 3. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design of Small-Molecule Peptidic and Non-Peptidic Smac Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bivalent IAP antagonists, but not monovalent IAP antagonists, inhibit TNF-mediated NF-κB signaling by degrading TRAF2-associated cIAP1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitor of apoptosis proteins (IAP) inhibitor APG-1387 monotherapy or in combination with programmed cell death 1 (PD-1) inhibitor toripalimab in patients with advanced solid tumors: results from two phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. abmole.com [abmole.com]
- 19. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Smac mimetics this compound and GDC-0152 inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. mdpi.com [mdpi.com]
- 23. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
LCL161 vs. GDC-0152: A Comparative Analysis of IAP Antagonists
In the landscape of cancer therapeutics, the Inhibitor of Apoptosis Proteins (IAPs) have emerged as critical targets for drug development. These proteins are frequently overexpressed in tumor cells, enabling them to evade programmed cell death, or apoptosis. Smac (Second Mitochondria-derived Activator of Caspases) mimetics are a class of drugs designed to antagonize IAPs, thereby restoring the natural apoptotic pathways in cancer cells. This guide provides a detailed comparison of two prominent monovalent Smac mimetics, LCL161 and GDC-0152, with a focus on their binding affinities to various IAP proteins, the experimental methods used to determine these affinities, and their mechanisms of action.
IAP Binding Affinity: A Quantitative Comparison
Both this compound and GDC-0152 function by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, preventing them from inhibiting caspases and leading to the degradation of cellular IAP1 (cIAP1) and cIAP2.[1][2] GDC-0152 is characterized as a pan-IAP inhibitor with similar affinities for XIAP, cIAP1, and cIAP2.[1] this compound is also a pan-IAP inhibitor that binds to multiple IAPs, including XIAP, cIAP1, and cIAP2, with high affinity.[3][4]
The binding affinities of these compounds are typically determined through competitive binding assays, with the results often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
| Compound | Target IAP Domain | Binding Affinity |
| GDC-0152 | XIAP-BIR3 | K_i_ = 28 nM[5][6][7][8] |
| cIAP1-BIR3 | K_i_ = 17 nM[5][6][7][8] | |
| cIAP2-BIR3 | K_i_ = 43 nM[5][6][7][8] | |
| ML-IAP-BIR | K_i_ = 14 nM[5][6][7][8] | |
| This compound | XIAP | IC_50_ = 35 nM (in HEK293 cells)[9][10] |
| cIAP1 | IC_50_ = 0.4 nM (in MDA-MB-231 cells)[9][10] |
Note: K_i_ (inhibition constant) and IC_50_ (half-maximal inhibitory concentration) are related but not identical measures of inhibitor potency. The provided values are from different experimental setups and should be compared with this in mind.
Experimental Protocols: Determining IAP Binding Affinity
A common method to quantify the binding affinity of small molecule inhibitors to IAP proteins is the Fluorescence Polarization (FP) Competitive Binding Assay .
Principle of Fluorescence Polarization Assay
Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a larger protein (like an IAP-BIR domain), its rotation slows down, leading to an increase in the polarization of the emitted light. In a competitive binding assay, an unlabeled inhibitor (like this compound or GDC-0152) competes with the fluorescent tracer for binding to the IAP protein. The displacement of the tracer by the inhibitor results in a decrease in fluorescence polarization, which can be measured to determine the inhibitor's binding affinity.[11][12]
Step-by-Step Fluorescence Polarization Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant IAP-BIR domain protein in an appropriate assay buffer (e.g., HEPES buffer).
-
Prepare a stock solution of a fluorescently labeled peptide tracer known to bind to the target IAP-BIR domain (e.g., a FAM-labeled Smac-derived peptide).
-
Prepare serial dilutions of the inhibitor compounds (this compound and GDC-0152) in the assay buffer.
-
-
Assay Setup:
-
The assay is typically performed in a low-volume, black, non-binding surface 384-well plate.[13]
-
Add a fixed concentration of the IAP-BIR domain protein to each well.
-
Add the serially diluted inhibitor compounds to the wells.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Include control wells:
-
Tracer only (for minimum polarization).
-
Tracer and IAP protein without inhibitor (for maximum polarization).
-
Buffer only (for background).
-
-
-
Incubation:
-
Cover the plate and incubate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[13]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[13] The instrument measures the intensity of light emitted parallel and perpendicular to the plane of polarized excitation light.
-
-
Data Analysis:
-
The raw fluorescence polarization values are converted to a percentage of inhibition based on the signals from the minimum and maximum polarization controls.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and binding affinity of the fluorescent tracer.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GDC-0152 | IAP antagonist | Mechanism | Concentration [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. rsc.org [rsc.org]
Validating the Anti-Tumor Efficacy of LCL161 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
LCL161, a small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC), has emerged as a promising anti-cancer agent. By antagonizing Inhibitor of Apoptosis Proteins (IAPs), this compound promotes programmed cell death in tumor cells. Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and microenvironment of human tumors, are invaluable for the preclinical validation of such targeted therapies. This guide provides a comparative overview of this compound's anti-tumor effects in PDX models, supported by available experimental data and detailed methodologies.
Comparative Efficacy of this compound in Preclinical Models
While comprehensive quantitative data from head-to-head comparisons of this compound in various PDX models remains limited in publicly available literature, existing studies in xenograft models provide significant insights into its efficacy, both as a monotherapy and in combination with other agents.
| Cancer Type | Model | Treatment | Efficacy Metric | Outcome | Citation |
| Non-Small Cell Lung Cancer (NSCLC) | Xenograft | This compound + Paclitaxel | Tumor Growth Inhibition | Combination significantly inhibited tumor growth by degrading cIAP1/2 and activating caspase-3. | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Xenograft (HPV-) | This compound + Radiotherapy | Tumor Regression | Combination led to dramatic tumor regression, accompanied by cIAP1 degradation and apoptosis activation. | [2][3] |
| Breast Cancer (MDA-MB-231) | Xenograft | This compound | Anti-tumor activity | Associated with degradation of cIAP1 and induction of cleaved caspase 3. | [4] |
| Hepatocellular Carcinoma (Hep3B, PLC5) | In vitro | This compound | IC50 | IC50 of 10.23 µM in Hep3B and 19.19 µM in PLC5 cells. | [5] |
Alternative IAP Antagonists in PDX Models:
Data from studies on other SMAC mimetics, such as Birinapant, can provide a comparative context for the potential efficacy of this compound.
| Cancer Type | Model | Treatment | Efficacy Metric | Outcome | Citation |
| Ovarian Cancer, Colorectal Cancer, Melanoma | PDX | Birinapant | Tumor Growth Inhibition | Displayed single-agent anti-tumor activity at well-tolerated doses. | [6] |
| Philadelphia-like B-cell Acute Lymphoblastic Leukemia (Ph-like BCP-ALL) | PDX | Birinapant | Event-Free Survival (EFS) | Significant single-agent efficacy, with objective responses observed in multiple PDX lines. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following protocols are synthesized from various studies investigating this compound and other SMAC mimetics in xenograft models.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.
-
Implantation: Tumor fragments (approximately 3x3 mm) are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Tumor growth is monitored regularly. Once tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.
Drug Administration and Efficacy Assessment
-
Animal Cohorts: Mice bearing established PDX tumors of a specific size (e.g., 150-200 mm³) are randomized into control and treatment groups.
-
This compound Administration: this compound is typically administered orally. A common dosing schedule is 50 mg/kg, once daily for 5 consecutive days a week.[2][5]
-
Combination Therapy: In combination studies, the second agent is administered according to its established protocol. For instance, with radiotherapy, this compound can be given 2-3 hours prior to radiation exposure.[2]
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to compare treatment groups with the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of this compound's mechanism and validation.
Caption: this compound mechanism of action.
Caption: Workflow for PDX model studies.
Caption: Logical framework for comparison.
Conclusion
This compound demonstrates significant anti-tumor potential in preclinical xenograft models, particularly in combination with standard-of-care therapies like chemotherapy and radiation. The use of patient-derived xenografts is critical for further elucidating its efficacy across a spectrum of human cancers and for identifying predictive biomarkers of response. While more extensive comparative data in PDX models is needed, the available evidence strongly supports the continued investigation of this compound as a valuable therapeutic strategy in oncology. The detailed protocols and mechanistic insights provided in this guide aim to facilitate robust and reproducible preclinical validation of this compound and other IAP antagonists.
References
- 1. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a SMAC-mimetic, Preferentially Radiosensitizes Human Papillomavirus-negative Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Comparative analysis of LCL161's pro-apoptotic activity across different cancer types
For Researchers, Scientists, and Drug Development Professionals
LCL161, a small molecule mimetic of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases), has emerged as a promising therapeutic agent in oncology. By targeting Inhibitor of Apoptosis Proteins (IAPs), this compound facilitates the induction of programmed cell death in malignant cells. This guide provides a comparative analysis of this compound's pro-apoptotic efficacy across various cancer types, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Mechanism of Action: Targeting IAPs to Induce Apoptosis
This compound functions as a potent antagonist of IAPs, particularly cIAP1, cIAP2, and XIAP.[1][2] In healthy cells, IAPs prevent accidental apoptosis by inhibiting caspases, the key executioners of this process. Many cancer cells overexpress IAPs to evade apoptosis and promote survival. This compound mimics the N-terminal tetrapeptide of mature SMAC, binding to the Baculoviral IAP Repeat (BIR) domains of IAPs.[3] This interaction leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2, thereby liberating caspases to initiate the apoptotic cascade.[3][4] Furthermore, this compound can directly antagonize the caspase-inhibitory function of XIAP. The degradation of cIAPs also leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway, which can result in the production of endogenous TNFα, further sensitizing cancer cells to apoptosis.[3][4]
Comparative Pro-Apoptotic Activity of this compound
The efficacy of this compound varies across different cancer types, influenced by factors such as the baseline expression of IAPs, the cellular dependence on IAP-mediated survival, and the presence of synergistic signaling pathways.
Quantitative Analysis of this compound's Efficacy
The following tables summarize the in vitro potency and pro-apoptotic activity of this compound in various cancer cell lines, both as a monotherapy and in combination with other agents.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Notes | Reference |
| Leukemia | Ba/F3-FLT3-ITD | ~0.5 | - | [2] |
| MOLM13-luc+ | ~4 | - | [2] | |
| Ba/F3-D835Y | ~0.05 | Higher potency against this mutant. | [2] | |
| CCRF-CEM (T-cell ALL) | 0.25 | 96-hour exposure. | [2] | |
| Anaplastic Large Cell Lymphoma | Karpas-299 | 1.6 | 96-hour exposure. | [2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HPV-negative cell lines | 32 - 95 | As a single agent. | [5] |
Table 2: Pro-Apoptotic Activity of this compound in Combination Therapies
| Cancer Type | Cell Line | Combination Agent | Apoptosis Induction (% Annexin V Positive Cells) | Key Findings | Reference |
| HNSCC (HPV-negative) | Cal27 | Radiation (4 Gy) | Radiation alone: 4.39% Combination: 7.54% | This compound significantly enhances radiation-induced apoptosis. | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | Paclitaxel (10 µM) | Significantly increased compared to either agent alone. | This compound cooperates with paclitaxel to induce apoptosis. | [1][6] |
| Multiple Myeloma | MM1.R, MM1.S | Obatoclax | More pronounced apoptosis than single agents. | Synergistic induction of apoptosis. | [7] |
| Neuroblastoma | Various | Vinca Alkaloids | Significant induction of apoptosis. | Strong synergistic inhibition of proliferation and apoptosis. | [8] |
| Triple-Negative Breast Cancer (TNBC) | N/A | Paclitaxel | Higher pathologic complete response in GS-positive patients (38.2% vs 17.2%). | Clinical trial data suggests enhanced efficacy in a biomarker-defined subgroup. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the pro-apoptotic activity of this compound.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture cancer cells to the desired confluency and treat with this compound, a combination agent, or vehicle control for the specified duration.
-
Harvesting: For adherent cells, gently detach using trypsin-EDTA and neutralize with complete media. For suspension cells, collect by centrifugation. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[5]
Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, such as caspases and PARP.
-
Protein Extraction: Following treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5][7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound demonstrates significant pro-apoptotic activity across a range of cancer types, particularly when used in combination with other therapeutic agents such as chemotherapy and radiation.[1][5] Its efficacy is often dependent on the specific molecular characteristics of the cancer cells, highlighting the potential for biomarker-driven therapeutic strategies, as seen in triple-negative breast cancer.[9] The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this compound and the development of novel anti-cancer combination therapies. Future research should focus on elucidating the precise mechanisms of synergy and identifying reliable predictive biomarkers to optimize patient selection for this compound-based regimens.
References
- 1. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Final results of a phase 2 clinical trial of this compound, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Smac mimetic this compound supports neuroblastoma chemotherapy in a drug class-dependent manner and synergistically interacts with ALK inhibitor TAE684 in cells with ALK mutation F1174L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel With Inhibitor of Apoptosis Antagonist, this compound, for Localized Triple-Negative Breast Cancer, Prospectively Stratified by Gene Signature in a Biomarker-Driven Neoadjuvant Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating cIAP1 Degradation by LCL161: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LCL161, a SMAC mimetic, with other IAP antagonists in the context of inducing cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degradation. We present supporting experimental data, a detailed protocol for Western blot analysis to validate these findings, and visualizations of the relevant biological pathways and experimental workflows.
This compound and the Degradation of cIAP1
This compound is a small molecule that mimics the endogenous pro-apoptotic protein SMAC/Diablo. By binding to Inhibitor of Apoptosis Proteins (IAPs), this compound initiates a cascade of events leading to the degradation of cIAP1 and cIAP2. This degradation is a critical step in the mechanism of action for SMAC mimetics, as it removes the inhibitory effect of cIAPs on caspase activation, thereby promoting apoptosis. The degradation of cIAP1 is mediated through its own E3 ubiquitin ligase activity, which is triggered by the binding of this compound, leading to auto-ubiquitination and subsequent proteasomal degradation.[1]
Comparative Analysis of SMAC Mimetics
This compound is one of several SMAC mimetics that have been developed. This section compares this compound with other notable IAP antagonists, Birinapant and GDC-0152, focusing on their binding affinities for cIAP1 and their selectivity profiles.
| Compound | Type | cIAP1 Binding Affinity (Ki) | Selectivity Profile |
| This compound | Monovalent | Not explicitly published, but binds with high affinity. | Pan-IAP inhibitor, with similar affinities for XIAP, cIAP1, and cIAP2.[2] |
| Birinapant | Bivalent | 17 nM[3] | Preferentially targets cIAP1 and cIAP2 over XIAP.[2] |
| GDC-0152 | Monovalent | 17 nM[3] | Pan-IAP inhibitor, with similar affinities for XIAP, cIAP1, and cIAP2.[2] |
Note: Lower Ki values indicate higher binding affinity. The provided data is based on published in vitro binding assays and may vary depending on the experimental conditions.
Experimental Protocol: Western Blot Analysis of cIAP1 Degradation
This protocol provides a detailed methodology for assessing the degradation of cIAP1 in response to treatment with this compound or other SMAC mimetics.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231 breast cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other SMAC mimetics for desired time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the optimal treatment time for cIAP1 degradation.[1] A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation:
-
Dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 (e.g., Cell Signaling Technology, #7065, Clone D5G9, diluted 1:500 in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Prepare the chemiluminescent substrate (e.g., Pierce ECL Western Blotting Substrate) according to the manufacturer's instructions.[4]
-
Incubate the membrane with the substrate and visualize the protein bands using a chemiluminescence detection system.
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental process, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound-induced cIAP1 degradation and apoptosis.
Caption: Workflow for Western blot analysis of cIAP1 degradation.
References
LCL161 and Chemotherapy: A Synergistic Alliance in Cancer Therapy
A detailed comparison guide for researchers, scientists, and drug development professionals on the synergistic effects of the SMAC mimetic LCL161 with conventional chemotherapy.
The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that enhance efficacy and overcome resistance. One such promising agent is this compound, a small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC). This compound functions by targeting Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death, or apoptosis.[1][2][3][4] Preclinical and clinical studies have demonstrated that this compound can act synergistically with various chemotherapeutic agents across a range of cancers, offering a new strategy to improve patient outcomes.[1][3][5][6][7][8][9][10][11][12]
This guide provides a comprehensive overview of the synergistic effects of this compound in combination with chemotherapy, presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The synergistic potential of this compound with different chemotherapeutic agents has been quantified in various cancer cell lines. The following tables summarize the key findings from preclinical studies, focusing on metrics such as the half-maximal inhibitory concentration (IC50) and the combination index (CI), where a CI value less than 1 indicates synergism.
Table 1: Synergistic Effect of this compound with Gemcitabine and Cisplatin in Cholangiocarcinoma (CCA)
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Reference |
| TFK1 (Parental) | GEM/CIS | - | - | [5][8] |
| This compound + GEM/CIS | - | <1 | [5][8] | |
| KKU213C (Parental) | GEM/CIS | - | - | [5][8] |
| This compound + GEM/CIS | - | <1 | [5][8] | |
| TFK1R (Resistant) | GEM/CIS | - | - | [5][8] |
| This compound + GEM/CIS | - | <1 | [5][8] | |
| KKU213CR (Resistant) | GEM/CIS | - | - | [5][8] |
| This compound + GEM/CIS | - | <1 | [5][8] |
Note: Specific IC50 values were not provided in the abstract, but the combination was reported to be highly synergistic.
Table 2: Synergistic Effect of this compound with Vinca Alkaloids in Neuroblastoma
| Cell Line | Chemotherapy | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination Index (CI) at IC50 | Reference |
| SK-N-BE(2)-M17 | Vinblastine | >10 | 0.001 | <0.1 | [6] |
| Vincristine | >10 | 0.002 | <0.1 | [6] | |
| Vindesine | >10 | 0.002 | <0.1 | [6] | |
| Kelly | Vinblastine | >10 | 0.001 | 0.1-0.3 | [6] |
| Vincristine | >10 | 0.001 | 0.1-0.3 | [6] | |
| Vindesine | >10 | 0.001 | 0.1-0.3 | [6] |
Table 3: Synergistic Effect of this compound with Other Chemotherapeutic Agents
| Cancer Type | Chemotherapy | Cell Lines | Effect | Reference |
| Hepatocellular Carcinoma | Paclitaxel | HuH7, SNU423 | Significant antiproliferative effects at this compound doses as low as 2µM | [7] |
| Neuroblastoma | Doxorubicin | SK-N-BE(2)-M17 | Synergistic inhibition of proliferation (CI at IC50: 0.63) | [6] |
| B-cell Lymphoma (Rituximab-Resistant) | Gemcitabine, Vinorelbine | Raji 4RH | Improved in vivo survival in xenograft models | [10] |
| Head and Neck Squamous Cell Carcinoma (HPV-) | Radiation | - | Enhanced radiosensitization and tumor regression in xenografts | [3] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound with chemotherapy is primarily attributed to its ability to lower the threshold for apoptosis induction. This compound binds to IAPs, particularly cIAP1 and cIAP2, leading to their auto-ubiquitination and subsequent proteasomal degradation.[1][2][3] This degradation has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1/2 leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway, resulting in the production of endogenous TNFα.[1]
-
Promotion of Caspase Activation: By antagonizing XIAP, the most potent caspase inhibitor, and promoting cIAP1/2 degradation, this compound facilitates the activation of caspases, the key executioners of apoptosis.[2][6]
Chemotherapeutic agents induce cellular stress and DNA damage, which triggers the intrinsic apoptotic pathway. In the presence of this compound, the apoptotic signals generated by chemotherapy are amplified, leading to a synergistic increase in cancer cell death.
Caption: Mechanism of synergistic action between this compound and chemotherapy.
Experimental Protocols
This section provides a general outline of the key experimental methodologies used to validate the synergistic effects of this compound and chemotherapy.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of single-agent and combination treatments on cell growth and proliferation.
-
Method:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a dose range of this compound, a chemotherapeutic agent, or a combination of both.
-
After a specified incubation period (e.g., 48-96 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) for each agent is calculated.
-
The synergistic effect of the combination is determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[6]
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis following treatment.
-
Method:
-
Cells are treated with this compound, chemotherapy, or the combination for a defined period.
-
Apoptosis is measured using techniques such as:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.[6][7]
-
Caspase Activity Assays: Cleavage of caspases (e.g., caspase-3, -7, -8, -9) and PARP is detected by Western blotting or using fluorescent substrates.[3]
-
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Method:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.
-
Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
This compound is typically administered orally.[4]
-
Tumor growth is monitored over time, and animal survival is recorded.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for IAP degradation and caspase cleavage).[3][10]
-
Caption: General experimental workflow for validating this compound and chemotherapy synergy.
Conclusion
The combination of this compound with various chemotherapeutic agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The data strongly suggest that this compound can sensitize cancer cells to the cytotoxic effects of chemotherapy by promoting apoptosis. The synergistic interactions have been observed in a variety of cancer types, including cholangiocarcinoma, neuroblastoma, hepatocellular carcinoma, and B-cell lymphoma. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for patients. This guide provides a foundational understanding for researchers and clinicians interested in exploring the therapeutic potential of this combination.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of this compound, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combining the SMAC mimetic this compound with Gemcitabine plus Cisplatin therapy inhibits and prevents the emergence of multidrug resistance in cholangiocarcinoma [frontiersin.org]
- 6. Smac mimetic this compound supports neuroblastoma chemotherapy in a drug class-dependent manner and synergistically interacts with ALK inhibitor TAE684 in cells with ALK mutation F1174L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of IAP inhibitor this compound and paclitaxel on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining the SMAC mimetic this compound with Gemcitabine plus Cisplatin therapy inhibits and prevents the emergence of multidrug resistance in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Smac mimetic this compound supports neuroblastoma chemotherapy in a drug class-dependent manner and synergistically interacts with ALK inhibitor TAE684 in cells with ALK mutation F1174L | Semantic Scholar [semanticscholar.org]
- 10. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. oncotarget.com [oncotarget.com]
LCL161 in the Spotlight: A Comparative Analysis of SMAC Mimetics in TNF-α Sensitization
For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic agents is paramount. This guide provides a comparative analysis of the SMAC mimetic LCL161 and other notable SMAC mimetics in their ability to sensitize cancer cells to Tumor Necrosis Factor-alpha (TNF-α)-induced apoptosis. The information is supported by experimental data and detailed methodologies to aid in research and development.
Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are a class of investigational anti-cancer drugs that target Inhibitor of Apoptosis (IAP) proteins. By mimicking the function of the endogenous SMAC/DIABLO protein, these agents relieve the IAP-mediated suppression of apoptosis, thereby rendering cancer cells more susceptible to cell death signals, particularly from TNF-α. This compound, a monovalent SMAC mimetic, has been the subject of numerous studies. This guide compares its performance with other key SMAC mimetics like the bivalent Birinapant and the pan-IAP inhibitor GDC-0152.
Mechanism of Action: How SMAC Mimetics Enhance TNF-α-induced Apoptosis
SMAC mimetics, including this compound, function primarily by binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, particularly cellular IAP1 (cIAP1) and cIAP2. This binding triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][2]
The degradation of cIAPs has a critical impact on the TNF-α signaling pathway. Under normal conditions, TNF-α binding to its receptor (TNFR1) can initiate both pro-survival signals, primarily through NF-κB activation, and pro-apoptotic signals. cIAPs are key components of the pro-survival complex (Complex I) and prevent the formation of the death-inducing signaling complex (DISC or Complex II) by ubiquitinating RIPK1.
When SMAC mimetics induce the degradation of cIAPs, this protective mechanism is dismantled. The signaling cascade then shifts towards the formation of a RIP1-dependent caspase-8 activating complex, leading to the initiation of the apoptotic cascade and cell death.[1][2] Some SMAC mimetics can also induce the production of TNF-α, creating an autocrine loop that further enhances apoptosis in sensitive cell lines.
TNF-α signaling pathway modulation by SMAC mimetics.
Comparative Performance Data
The efficacy of SMAC mimetics can be compared based on their binding affinities to different IAP proteins (Ki values) and their ability to sensitize cells to TNF-α-induced death (IC50 values).
IAP Binding Affinity
Different SMAC mimetics exhibit varied binding profiles to the BIR domains of IAP proteins. This compound and GDC-0152 are characterized as pan-IAP inhibitors, showing similar affinities for XIAP, cIAP1, and cIAP2. In contrast, Birinapant demonstrates a preference for cIAP1 and cIAP2 over XIAP.[3][4]
| SMAC Mimetic | Target | Ki (nM) | Reference |
| GDC-0152 | XIAP-BIR3 | 28 | [5] |
| cIAP1-BIR3 | 17 | [5] | |
| cIAP2-BIR3 | 43 | [5] | |
| ML-IAP-BIR | 14 | [5] | |
| Debio 1143 (AT-406) | cIAP1 | 1.9 | [6] |
| cIAP2 | 5.1 | [6] | |
| XIAP | 66.4 | [6] |
Note: Specific Ki values for this compound and Birinapant were not available in a directly comparable format in the reviewed literature.
TNF-α Sensitization in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
The following table presents the half-maximal inhibitory concentration (IC50) values for the bivalent SMAC mimetic Birinapant, both as a single agent and in combination with TNF-α, in different HNSCC cell lines. This demonstrates the potent synergistic effect of combining SMAC mimetics with TNF-α.
| Cell Line | Birinapant IC50 (nM) | Birinapant + TNF-α (20 ng/mL) IC50 (nM) | Reference |
| UMSCC-1 | >1000 | 45 | [7] |
| UMSCC-11B | >1000 | 42 | [7] |
| UMSCC-46 | 9.5 | 0.72 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of SMAC mimetics.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for a typical cell viability assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the SMAC mimetic (e.g., this compound) alone or in combination with a fixed, sub-lethal concentration of TNF-α (e.g., 20 ng/mL).[7] Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell line's doubling time.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plates for 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Western Blot for cIAP1 Degradation
This technique is used to visualize the degradation of cIAP1 protein following treatment with a SMAC mimetic.
Detailed Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to near confluence. Treat the cells with the SMAC mimetic at various concentrations or for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins based on size by running the samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Fluorescence Polarization (FP) Assay for IAP Binding Affinity
FP assays are used to measure the binding affinity of a SMAC mimetic to a specific IAP BIR domain.
Detailed Methodology:
-
Reagent Preparation: Prepare a fluorescently labeled peptide tracer that is known to bind to the BIR domain of interest. Also, prepare the purified BIR domain protein and the SMAC mimetic compound to be tested.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the BIR domain protein to each well.
-
Competitive Binding: Add a serial dilution of the SMAC mimetic to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization on a plate reader equipped with the appropriate filters. The binding of the large protein to the small fluorescent tracer slows its rotation, increasing the polarization. The SMAC mimetic will compete with the tracer for binding, leading to a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the SMAC mimetic to determine the IC50 value. The Ki value can then be calculated from the IC50.
Conclusion
This compound, along with other SMAC mimetics like GDC-0152 and Birinapant, effectively sensitizes cancer cells to TNF-α-induced apoptosis by targeting cIAP proteins for degradation. The choice of a particular SMAC mimetic for therapeutic development may depend on its specific binding profile, potency, and the genetic background of the target cancer. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these promising anti-cancer agents.
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Smac mimetics this compound and GDC-0152 inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for LCL161
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper handling and disposal of LCL161, a potent SMAC mimetic with antitumor activity. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental impact.
This compound is classified as a cytotoxic agent and requires specialized handling and disposal protocols. All materials that come into contact with this compound are to be treated as hazardous waste. This includes unused or expired product, contaminated personal protective equipment (PPE), labware, and cleaning materials.
Operational Plan: Handling and Storage
Proper handling and storage are the first steps in a safe operational plan. The following table summarizes the key quantitative data for the handling and storage of this compound.
| Parameter | Condition | Duration |
| Storage of Powder | -20°C | 3 years |
| Storage in Solvent | -80°C | 1 year |
| Shipping | Ambient temperature or with blue ice | |
| Short-term Stock Solution Storage | 0 - 4°C | Days to weeks |
| Long-term Stock Solution Storage | -20°C | Months |
Handling Precautions:
-
Use this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of dust or aerosols.
-
Personnel must wear appropriate PPE, including double chemotherapy gloves, a non-permeable gown with long sleeves and tight-fitting cuffs, and safety glasses.
-
When double-gloving, one glove should be placed under the gown cuff and the other over it.
-
Change the outer glove immediately if contaminated.
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any contaminated materials must follow the procedures for cytotoxic waste. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
Step 1: Segregation of Waste
At the point of generation, all this compound-contaminated waste must be segregated from other laboratory waste streams. Use designated, clearly labeled, leak-proof, and puncture-resistant containers.
Waste Categories:
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, and plasticware. Place these items in a designated cytotoxic waste bag (typically yellow or marked with a specific symbol).
-
Liquid Waste: Unused or spent this compound solutions. Collect in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste" and listing the contents.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound. Dispose of these in a designated, puncture-resistant sharps container for cytotoxic waste.
Step 2: Container Management
-
Do not overfill waste containers; they should be sealed when three-quarters full.
-
Ensure all containers are securely closed to prevent spills or leaks.
-
Label all waste containers with the contents, date, and the universal symbol for cytotoxic waste.
Step 3: Decontamination of Work Surfaces
Following any work with this compound, thoroughly decontaminate all surfaces.
-
Initial Clean: Use a detergent solution to wipe down the work area.
-
Rinse: Wipe the area with sterile water.
-
Final Decontamination: Wipe the area with 70% isopropyl alcohol.
-
Dispose of all cleaning materials as cytotoxic solid waste.
Step 4: Final Disposal
-
All cytotoxic waste must be disposed of through a licensed hazardous waste management company.
-
Follow your institution's specific procedures for arranging the collection of hazardous waste.
-
Typically, cytotoxic waste is disposed of by high-temperature incineration.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Environmental Hazards
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
